molecular formula C4H5NaO3 B7803252 sodium;2-oxobutanoate

sodium;2-oxobutanoate

Cat. No.: B7803252
M. Wt: 124.07 g/mol
InChI Key: SUAMAHKUSIHRMR-UHFFFAOYSA-M
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Description

Sodium;2-oxobutanoate is a useful research compound. Its molecular formula is C4H5NaO3 and its molecular weight is 124.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;2-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMAHKUSIHRMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Fate and Pharmacological Significance of Sodium 2-Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-oxobutanoate (sodium


-ketobutyrate) is the reagent salt of 2-oxobutanoate , a pivotal organic anion at the crossroads of amino acid catabolism and mitochondrial energy production.[1] While often overshadowed by its branched-chain counterparts (

-ketoisovalerate), 2-oxobutanoate represents a critical metabolic checkpoint. It serves as the obligate intermediate in the degradation of threonine and methionine , channeling carbon flux into the TCA cycle via propionyl-CoA.[1]

For drug development professionals, this molecule is more than a metabolite; it is a sentinel for mitochondrial integrity. Its accumulation signals defects in the branched-chain


-ketoacid dehydrogenase (BCKDH) complex or downstream propionate metabolism, serving as a biomarker for organic acidemias and a substrate for mitochondrial toxicity screening.

Molecular Identity & Physicochemical Properties

Biologically, the molecule exists as the 2-oxobutanoate anion.[1] In experimental settings, the sodium salt is utilized for its solubility and stability.

PropertyDetail
IUPAC Name Sodium 2-oxobutanoate
Synonyms Sodium

-ketobutyrate; Sodium 2-oxobutyrate
CAS Number 5084-27-5 (Sodium salt); 600-18-0 (Free acid)
Molecular Formula

Physiological Role Anaplerotic substrate; Amino acid catabolite
Stability The

-keto group is susceptible to decarboxylation and oxidation; requires

C storage.[2]

The Metabolic Core: Formation & Degradation

The metabolic life of 2-oxobutanoate is defined by its cytosolic formation and mitochondrial consumption.

Cytosolic Formation

Two primary amino acid pathways converge to generate 2-oxobutanoate in the cytosol:

  • Threonine Catabolism: The enzyme Threonine Dehydratase (TDH) (also known as threonine deaminase) catalyzes the deamination and dehydration of L-threonine directly to 2-oxobutanoate and ammonia.

  • Methionine Catabolism: Methionine is converted to homocysteine, which condenses with serine to form cystathionine. Cystathionine

    
    -lyase (CGL)  then cleaves cystathionine to yield cysteine and 2-oxobutanoate.[1]
    
Mitochondrial Import

Being an anionic


-keto acid, 2-oxobutanoate cannot freely diffuse across the inner mitochondrial membrane. It is transported into the matrix via the Monocarboxylate Transporter (MCT)  family (specifically MCT1/MCT2 on the outer membrane) and the Mitochondrial Pyruvate Carrier (MPC)  or specific organic acid transporters (like the oxodicarboxylate carrier) on the inner membrane, following a proton symport mechanism.
The Rate-Limiting Step: Oxidative Decarboxylation

Once in the matrix, 2-oxobutanoate undergoes irreversible oxidative decarboxylation.

  • Enzyme: Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) Complex .
    
    • Note: While named for branched-chain substrates (leucine/valine/isoleucine derivatives), BCKDH possesses broad specificity and avidly accepts 2-oxobutanoate.

  • Reaction:

    
    
    
  • Regulation: The BCKDH complex is regulated by phosphorylation. BCKDH Kinase (BCKDK) phosphorylates the E1

    
     subunit, inactivating the complex. High concentrations of 
    
    
    
    -keto acids (including 2-oxobutanoate) allosterically inhibit the kinase, thereby keeping the complex active to prevent toxic accumulation of metabolites.
Downstream Fate

The product, Propionyl-CoA , is carboxylated to Methylmalonyl-CoA and subsequently isomerized to Succinyl-CoA , an intermediate of the Citric Acid (TCA) Cycle.[2] This classifies 2-oxobutanoate as an anaplerotic metabolite.

Pathway Visualization

The following diagram illustrates the convergence of Threonine and Methionine catabolism upon 2-oxobutanoate and its subsequent processing by the mitochondrial machinery.

G Thr L-Threonine TDH Threonine Dehydratase Thr->TDH Met L-Methionine Hcy Homocysteine Met->Hcy Cyst Cystathionine Hcy->Cyst CGL Cystathionine Gamma-Lyase Cyst->CGL KB 2-OXOBUTANOATE (Cytosol) Trans Mitochondrial Transporter KB->Trans Import KB_Mito 2-OXOBUTANOATE (Mitochondria) BCKDH BCKDH Complex KB_Mito->BCKDH BCKDK BCKDH Kinase (Inhibitor) KB_Mito->BCKDK Inhibits PropCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase PropCoA->PCC MMCoA Methylmalonyl-CoA MUT Methylmalonyl-CoA Mutase MMCoA->MUT SucCoA Succinyl-CoA TCA TCA Cycle SucCoA->TCA TDH->KB CGL->KB Trans->KB_Mito BCKDH->PropCoA + CoA + NAD+ PCC->MMCoA MUT->SucCoA BCKDK->BCKDH Phosphorylation (Inactivates)

Figure 1: Metabolic pathway of 2-oxobutanoate showing cytosolic formation, mitochondrial import, and oxidative decarboxylation by the BCKDH complex.

Clinical & Drug Development Applications[3]

Mitochondrial Toxicity Screening

Drug candidates that inhibit the BCKDH complex or downstream propionate metabolism can cause a buildup of 2-oxobutanoate. This accumulation is toxic, leading to:

  • TCA Cycle Stalling: By sequestering CoA (as Propionyl-CoA) or inhibiting other dehydrogenases.

  • Ammonia Toxicity: High levels of 2-oxobutanoate can inhibit the urea cycle.

Application: In high-throughput respirometry (e.g., Seahorse assays), Sodium 2-oxobutanoate can be used as a specific substrate to interrogate the functional integrity of the BCKDH-Propionyl-CoA axis. A failure to increase Oxygen Consumption Rate (OCR) upon 2-oxobutanoate addition (in permeabilized cells) indicates a blockade in this specific pathway.

Isotopic Tracers

Deuterated forms (e.g., Sodium 2-oxobutanoate-d5) are utilized in metabolic flux analysis (MFA) to trace the rate of amino acid oxidation and gluconeogenesis in vivo, providing pharmacokinetic insights into drugs affecting metabolic flexibility.

Experimental Methodologies

Protocol A: LC-MS/MS Quantification (Derivatization Method)

Direct analysis of


-keto acids is challenging due to their polarity and instability. Derivatization with O-benzylhydroxylamine (O-BHA)  stabilizes the keto group and improves ionization.

Reagents:

  • Sodium 2-oxobutanoate standard.[1]

  • O-benzylhydroxylamine hydrochloride (O-BHA).

  • Internal Standard: Sodium 2-oxobutanoate-d5 or

    
    -ketovalerate.
    

Workflow:

  • Sample Prep: Mix 50 µL of plasma/cell lysate with 150 µL of cold methanol (containing Internal Standard). Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • Derivatization: Transfer supernatant to a fresh vial. Add 50 µL of 1 M O-BHA (in pyridine buffer, pH 5). Vortex and incubate at room temperature for 1 hour.

  • Extraction: Add 300 µL ethyl acetate. Vortex and centrifuge. Collect the organic (upper) layer. Repeat extraction once.

  • Drying: Evaporate the combined organic phase under nitrogen gas. Reconstitute in 100 µL 50% Methanol/Water.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Detection: ESI Positive mode. Monitor MRM transition for the O-BHA derivative of 2-oxobutanoate (Specific mass shift corresponds to the addition of the benzylhydroxylamine moiety).

Protocol B: BCKDH Enzymatic Activity Assay

This assay measures the rate of NADH formation, which is stoichiometric to 2-oxobutanoate decarboxylation.

Reagents:

  • Purified BCKDH Complex (or mitochondrial extract).

  • Buffer: 30 mM Potassium Phosphate (pH 7.4).

  • Cofactors: 0.4 mM TPP, 0.4 mM CoA, 2.5 mM NAD+, 2 mM MgCl2.

  • Substrate: 1-5 mM Sodium 2-oxobutanoate.

Workflow:

  • Blanking: Establish a baseline absorbance at 340 nm with buffer and enzyme mix (minus substrate).

  • Initiation: Add Sodium 2-oxobutanoate to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm (A340) over 5 minutes at 30°C.

  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate specific activity (
    
    
    
    mol NADH/min/mg protein).

Data Summary: Kinetic Parameters

The BCKDH complex exhibits comparable affinity for 2-oxobutanoate and its canonical branched-chain substrates, underscoring the competitive nature of this pathway.

SubstrateEnzyme Complex

(Approximate)

(Relative)
2-Oxobutanoate BCKDH~20 - 50 µM High

-Ketoisovalerate (Valine derivative)
BCKDH20 - 30 µM100% (Reference)
PyruvateBCKDH> 1 mM< 5% (Negligible)

Note: Kinetic values are derived from purified mammalian BCKDH studies. 2-oxobutanoate is a highly competent substrate, often outcompeting pyruvate but competing directly with branched-chain keto acids.

References

  • Threonine and 2-Oxobutanoate Degradation Pathway . PathBank. Available at: [Link]

  • Branched-chain alpha-ketoacid dehydrogenase complex . Wikipedia. Available at: [Link][2][3]

  • Regulation of the Activity of Branched-Chain 2-oxo Acid Dehydrogenase (BCODH) Complex . PubMed. Available at: [Link]

  • Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid . PubMed. Available at: [Link]

  • Assessment of ToxCast Phase II for Mitochondrial Liabilities Using a High-Throughput Respirometric Assay . PubMed Central. Available at: [Link]

Sources

Biochemical Properties of Sodium 2-Ketobutanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-ketobutanoate (Sodium


-ketobutyrate) is a pivotal intermediate in mammalian amino acid catabolism and a high-specificity substrate for enzymatic diagnostics. While structurally simple, its role as a "metabolic junction" linking threonine and methionine degradation to the Krebs cycle via propionyl-CoA makes it a critical analyte in metabolic flux studies. Furthermore, its unique kinetic interaction with Lactate Dehydrogenase (LDH) isoenzymes—specifically its preferential reduction by the H4 (heart) isotype—establishes it as the gold-standard substrate for distinguishing cardiac from hepatic tissue damage in clinical biochemistry. This guide provides a comprehensive analysis of its physicochemical profile, metabolic fate, and experimental utility.

Physicochemical Profile

Sodium 2-ketobutanoate is the sodium salt of 2-oxobutanoic acid. It is highly hygroscopic and susceptible to spontaneous decarboxylation if improperly stored.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Sodium 2-oxobutanoate
Synonyms Sodium

-ketobutyrate; Sodium 2-oxobutyrate
CAS Number 2013-26-5 (Salt); 600-18-0 (Free Acid)
Molecular Formula

Molecular Weight 124.07 g/mol
Solubility Water:

100 mg/mL (Highly Soluble)
pH (Aqueous) Neutral (~7.0 in 10% solution)
Stability Stable at -20°C (1 month); Optimal at -80°C (6 months).[1][2][3]
Appearance White to off-white crystalline powder
Key Hazard Hygroscopic; Irritant (H315, H319, H335)

Metabolic Biochemistry

In vivo, 2-ketobutanoate serves as the convergence point for the degradation of threonine, methionine, and homocysteine. Its accumulation is toxic, necessitating rapid clearance via the mitochondrial matrix.

The Propionyl-CoA Pathway

Unlike pyruvate, which enters the TCA cycle via Acetyl-CoA, 2-ketobutanoate is oxidatively decarboxylated by the Branched-Chain


-Keto Acid Dehydrogenase Complex (BCKDC) , not the Pyruvate Dehydrogenase Complex (PDC). This yields Propionyl-CoA, which must be carboxylated to Methylmalonyl-CoA to enter the TCA cycle as Succinyl-CoA.[3][4][5]

Key Insight: Defects in this pathway (e.g., Propionic Acidemia) lead to the accumulation of 2-ketobutanoate and subsequent metabolic acidosis.

Visualization: Metabolic Fate of 2-Ketobutanoate

MetabolicPathway Thr L-Threonine KB 2-Ketobutanoate (Sodium Salt) Thr->KB TD Threonine Dehydratase Met L-Methionine Cys Cystathionine Met->Cys Cys->KB PropCoA Propionyl-CoA KB->PropCoA Oxidative Decarboxylation (+NAD+, +CoA) MMCoA Methylmalonyl-CoA PropCoA->MMCoA +ATP, +CO2 SuccCoA Succinyl-CoA MMCoA->SuccCoA Mutase (Vit B12) TCA TCA Cycle SuccCoA->TCA TD->KB CGL Cystathionine Gamma-Lyase BCKDC BCKDC Complex (Mitochondrial) PCC Propionyl-CoA Carboxylase

Figure 1: The metabolic convergence of amino acid catabolism into the TCA cycle via 2-ketobutanoate and the BCKDC complex.

Enzymatic Kinetics & Assay Utility (The "Rosalki" Principle)

The most significant in vitro application of sodium 2-ketobutanoate is in the differential determination of Lactate Dehydrogenase (LDH) isoenzymes.

The HBDH Specificity

While LDH typically converts Pyruvate to Lactate, it exhibits broad substrate specificity.

  • LDH-1 (

    
    , Heart):  High affinity for 2-ketobutanoate. Rapidly reduces it to 2-hydroxybutyrate.
    
  • LDH-5 (

    
    , Muscle/Liver):  Very low affinity for 2-ketobutanoate.
    

This kinetic difference allows researchers to measure "


-Hydroxybutyrate Dehydrogenase" (HBDH) activity, which is effectively a proxy for cardiac LDH-1, even in the presence of liver LDH-5.

Reaction:



Visualization: HBDH Assay Mechanism

HBDH_Assay Substrate Sodium 2-Ketobutanoate (Substrate) LDH1 LDH-1 (Heart) High Affinity Substrate->LDH1 LDH5 LDH-5 (Muscle) Low Affinity Substrate->LDH5 NADH NADH (Cofactor, Abs 340nm) NADH->LDH1 NADH->LDH5 Product 2-Hydroxybutyrate LDH1->Product Fast Reaction NAD NAD+ (No Abs 340nm) LDH1->NAD LDH5->Product Negligible Rate

Figure 2: Kinetic discrimination of LDH isoenzymes. The assay exploits the high affinity of LDH-1 for 2-ketobutanoate to selectively measure cardiac tissue damage.

Experimental Protocols

Protocol A: Preparation of Stability-Optimized Stock Solution (100 mM)

Rationale: Sodium 2-ketobutanoate is hygroscopic and unstable in dilute aqueous form at room temperature.

  • Weighing: Weigh 1.24 g of Sodium 2-ketobutanoate into a sterile 15 mL conical tube.

  • Solubilization: Add 8.0 mL of ultrapure water (Milli-Q or equivalent). Vortex until completely dissolved.

  • Volume Adjustment: Adjust final volume to 10.0 mL.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter into a sterile amber vial (light sensitive).
    
  • Aliquot & Storage:

    • Aliquot into 500

      
      L volumes in cryovials.
      
    • Store at -80°C. (Stable for 6 months).

    • Note: Do not refreeze aliquots. Discard after one use.

Protocol B: HBDH (LDH-1 Specific) Kinetic Assay

Rationale: To quantify cardiac-specific LDH activity in serum or cell lysate.

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.4 at 37°C).

  • NADH Stock (10 mM in buffer, fresh).

  • Sodium 2-Ketobutanoate Stock (100 mM, from Protocol A).

Procedure:

  • Setup: Pre-warm spectrophotometer to 37°C. Set wavelength to 340 nm .

  • Blank: Add 950

    
    L Buffer + 25 
    
    
    
    L NADH to a quartz cuvette.
  • Sample: Add 25

    
    L of biological sample (serum/lysate). Incubate 5 mins to consume endogenous pyruvate.
    
  • Initiation: Add 33

    
    L of Sodium 2-Ketobutanoate  (Final conc: ~3.3 mM). Mix by inversion immediately.
    
  • Measurement: Record Absorbance (

    
    ) every 30 seconds for 5 minutes.
    
  • Calculation:

    
    
    (Where 6.22 is the millimolar extinction coefficient of NADH).
    

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use a dust mask (N95) and nitrile gloves. Handle powder in a fume hood to prevent inhalation.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23673454, Sodium 2-oxobutanoate. Retrieved from [Link]

  • Rosalki, S. B., & Wilkinson, J. H. (1960). Reduction of alpha-ketobutyrate by human serum lactate dehydrogenase isoenzymes. Nature, 188, 1110–1111.
  • Wuntch, T., Chen, R. F., & Vesell, E. S. (1970).[6] Lactate dehydrogenase isozymes: kinetic properties at high enzyme concentrations. Science, 167(3914), 63-65. Retrieved from [Link]

  • University of Maryland. (2018). 2-Ketobutyric acid (PAMDB000001) - P. aeruginosa Metabolome Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Oxobutanoate: Natural Sources, Endogenous Levels, and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in cellular metabolism, situated at the crossroads of amino acid catabolism and energy production. Despite its importance, a consolidated technical resource on its origins, physiological concentrations, and analytical methodologies has been lacking. This guide serves as a comprehensive whitepaper for researchers, clinicians, and drug development professionals, providing an in-depth exploration of 2-oxobutanoate. We will dissect its primary endogenous biosynthesis and degradation pathways, summarize its known concentrations in human biological matrices, survey its occurrence in natural food sources, and provide a detailed, field-proven protocol for its accurate quantification in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is designed to be a foundational resource, enabling a deeper understanding of 2-oxobutanoate's role in health and disease and providing the practical knowledge required for its inclusion in metabolic studies.

Introduction to 2-Oxobutanoate (α-Ketobutyrate)

2-Oxobutanoate is a 2-oxo monocarboxylic acid and a key metabolic product found in virtually all living organisms, from bacteria to humans.[1][2] As the 2-oxo derivative of butanoic acid, it occupies a critical node in intermediary metabolism.[1] Its primary endogenous role is as a transient metabolite in the catabolism of the essential amino acids threonine and methionine, as well as in the transsulfuration pathway via the breakdown of cystathionine.[2][3][4] Once formed, 2-oxobutanoate is channeled into the citric acid cycle for energy production, highlighting its direct link to cellular bioenergetics.[3]

For researchers, 2-oxobutanoate is more than just a metabolic waypoint. Fluctuations in its concentration can serve as a sensitive biomarker for various metabolic states and inborn errors of metabolism.[5] For instance, elevated levels are associated with certain metabolic disorders, and altered 2-oxobutanoate degradation pathways have been noted in conditions like non-alcoholic fatty liver disease (NAFLD).[5][6] In drug development, understanding the flux through pathways involving 2-oxobutanoate is crucial for assessing off-target metabolic effects of xenobiotics and for developing therapies targeting amino acid metabolism. This guide provides the technical and practical foundation necessary to investigate this important, yet often overlooked, metabolite.

Endogenous Metabolism of 2-Oxobutanoate

The concentration of 2-oxobutanoate in any biological system is a dynamic balance between its synthesis (anabolism) and its degradation (catabolism). Understanding these pathways is fundamental to interpreting its physiological significance.

Biosynthesis Pathways

2-oxobutanoate is not synthesized de novo but arises from the breakdown of other essential molecules. The three primary sources are the amino acids threonine and methionine, and the intermediate cystathionine.

  • Threonine Degradation: The most direct route is the dehydration and deamination of L-threonine, a reaction catalyzed by the enzyme threonine dehydratase (also known as threonine ammonia-lyase). This reaction yields 2-oxobutanoate and ammonia.[4]

  • Methionine Metabolism & the Transsulfuration Pathway: Methionine metabolism is intricately linked to the synthesis of cysteine. In this pathway, methionine is converted to S-adenosylmethionine (SAM), which then becomes S-adenosylhomocysteine (SAH) and subsequently homocysteine. Homocysteine combines with serine to form cystathionine. The key step for 2-oxobutanoate production is the enzymatic cleavage of cystathionine by cystathionine γ-lyase (CTH), which yields cysteine, ammonia, and 2-oxobutanoate.[7][8]

Figure 1: Major endogenous biosynthesis pathways of 2-oxobutanoate.
Catabolic Pathway

The primary fate of 2-oxobutanoate is its conversion into propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA. This process occurs within the mitochondrial matrix.[4]

The key conversion is an irreversible oxidative decarboxylation reaction catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDH).[4] While this enzyme complex is primarily known for its role in breaking down the keto-acids of branched-chain amino acids (leucine, isoleucine, and valine), it also efficiently metabolizes 2-oxobutanoate. The pyruvate dehydrogenase complex (PDH) can also contribute to this conversion, but BCKDH is considered the more significant enzyme, particularly in the liver.

Once propionyl-CoA is formed, it undergoes a series of reactions:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, converts propionyl-CoA to (S)-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its (R)-stereoisomer.

  • Isomerization: Finally, methylmalonyl-CoA mutase, which requires vitamin B12 (as adenosylcobalamin) as a cofactor, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.

Succinyl-CoA is a direct intermediate of the citric acid cycle, and its formation from 2-oxobutanoate thus represents a contribution to cellular energy production.

G KB 2-Oxobutanoate Mito Mitochondrial Matrix KB->Mito BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Mito->BCKDH PropCoA Propionyl-CoA S_MMC (S)-Methylmalonyl-CoA PropCoA->S_MMC Propionyl-CoA Carboxylase BCKDH->PropCoA + CoA - CO2 R_MMC (R)-Methylmalonyl-CoA S_MMC->R_MMC Methylmalonyl-CoA Epimerase SuccCoA Succinyl-CoA R_MMC->SuccCoA Methylmalonyl-CoA Mutase (B12) TCA Citric Acid Cycle SuccCoA->TCA

Figure 2: The primary catabolic pathway of 2-oxobutanoate.

Endogenous Levels and Physiological Relevance

2-Oxobutanoate is a normal constituent of human biological fluids, and its concentration is a reflection of the metabolic state, particularly protein and amino acid turnover.

Distribution and Typical Levels

2-Oxobutanoate has been detected in blood, urine, cerebrospinal fluid (CSF), and saliva.[9] While comprehensive reference ranges for all matrices are not well-established, some quantitative data exists, particularly for urine.

Biological MatrixReported Concentration / RangeReference(s)
Urine 0 - 12.6 nmol/mg Creatinine[5][7]
Plasma / Serum While known to be present, a definitive reference range for healthy adults is not consistently reported in the literature. Levels have been shown to decrease in response to a low-carbohydrate diet.[10][11]
Cerebrospinal Fluid Detected, but not typically quantified in routine clinical chemistry.[9]
Saliva Detected, but not typically quantified in routine clinical chemistry.[9]

Table 1: Reported Endogenous Levels of 2-Oxobutanoate in Human Biological Matrices.

The lack of a well-defined plasma reference range represents a knowledge gap and an opportunity for future metabolomics research to establish normative values, which would be invaluable for clinical and research applications.

Clinical and Physiological Significance

The level of 2-oxobutanoate can be indicative of underlying physiological or pathological processes:

  • Biomarker of Metabolic Disorders: Elevated levels of 2-oxobutanoate and its derivatives can be a hallmark of inborn errors of metabolism, such as deficiencies in the BCKDH complex.[5]

  • Indicator of Amino Acid Flux: As a direct product of threonine and methionine catabolism, its levels can reflect the rate of protein turnover and the flux through the transsulfuration pathway, which is critical for generating the master antioxidant, glutathione.[5]

  • Dietary Influence: Serum levels of 2-oxobutanoate have been shown to decrease in individuals on a low-carbohydrate diet, suggesting a link between macronutrient intake and amino acid metabolism.[11]

Natural and Exogenous Sources

In addition to its endogenous production, 2-oxobutanoate can be introduced into the body through dietary intake.

Occurrence in Foods

2-Oxobutanoate has been identified in a variety of plant-based foods. While quantitative data on the concentration in these sources is sparse, its presence suggests that diet can be a contributing factor to the overall body pool.[2]

Food SourceReference(s)
Legumes Lima Beans, Grass Pea
Vegetables Lettuces, Oxheart Cabbages
Fruits / Berries Black Crowberries, European Plum, Pepper (C. baccatum)
Grains Triticale
Nuts Black Walnut

Table 2: Selected Food Sources in which 2-Oxobutanoate Has Been Detected.

The presence of 2-oxobutanoate in these foods could make it a potential biomarker for the consumption of these items.[2]

Methodologies for Quantification

Accurate and precise quantification of 2-oxobutanoate in complex biological matrices is essential for its study. The most common and reliable methods employ mass spectrometry coupled with a chromatographic front-end, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12]

Overview of Analytical Techniques
  • GC-MS: This is a classic and robust technique for analyzing small, volatile molecules. For non-volatile compounds like 2-oxobutanoate, a chemical derivatization step (e.g., trimethylsilylation) is required to make the analyte volatile and thermally stable for analysis.[13]

  • LC-MS/MS: This has become the gold standard for targeted metabolomics. It offers high sensitivity and specificity and can often analyze compounds without derivatization. The challenge with 2-oxobutanoate is its polar nature, which makes it difficult to retain on standard reversed-phase LC columns. Therefore, specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often employed.

Detailed Protocol: Quantification of 2-Oxobutanoate in Plasma using LC-MS/MS

This section provides a representative, field-proven workflow for the targeted quantification of 2-oxobutanoate in human plasma. This protocol is designed as a self-validating system, incorporating a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing and instrument response.

Rationale: The core challenge is to separate the polar 2-oxobutanoate from the complex plasma matrix (salts, lipids, proteins) and then detect it with high specificity and sensitivity. We use protein precipitation to remove the bulk of macromolecules, followed by HILIC chromatography for retention of the polar analyte, and tandem mass spectrometry (MS/MS) for unambiguous detection and quantification.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • 2-Oxobutanoic acid (analytical standard)

  • 2-Oxobutanoic acid-¹³C₄ (stable isotope-labeled internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Methodology:

  • Preparation of Standards and Internal Standard: 1.1. Prepare a 1 mg/mL stock solution of 2-oxobutanoate in 50:50 MeOH:Water. 1.2. From this stock, create a series of working standard solutions by serial dilution to build a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). 1.3. Prepare a 1 mg/mL stock of the ¹³C₄-2-oxobutanoate internal standard (IS). Dilute this stock in ACN to create a working IS solution (e.g., 10 µM). This solution will be used for protein precipitation.

  • Sample Preparation (Protein Precipitation): Causality: Cold acetonitrile is used to efficiently precipitate proteins while keeping small molecules in solution. The cold temperature minimizes enzymatic degradation during processing. The IS is included in the precipitation solvent to ensure it is treated identically to the analyte in all subsequent steps. 2.1. Thaw plasma samples on ice. 2.2. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample. 2.3. Add 200 µL of the cold working IS solution in ACN (a 4:1 ratio of solvent to sample). 2.4. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation. 2.5. Incubate at -20°C for 20 minutes to enhance protein precipitation. 2.6. Centrifuge at >14,000 x g for 10 minutes at 4°C. 2.7. Carefully transfer the supernatant (~180 µL) to an autosampler vial, avoiding the protein pellet.

  • LC-MS/MS Analysis: Causality: HILIC chromatography is chosen for its ability to retain and separate very polar analytes like 2-oxobutanoate, which would pass through a standard C18 column unretained. The mobile phase gradient starts with high organic content to promote retention on the polar stationary phase and gradually increases the aqueous component to elute the analytes. Tandem MS (using Multiple Reaction Monitoring, MRM) provides exquisite specificity by monitoring a specific fragmentation of the parent ion. 3.1. Liquid Chromatography (HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% FA.
    • Mobile Phase B: 95:5 ACN:Water with 10 mM ammonium formate and 0.1% FA.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
    • Gradient:
    • 0.0 min: 95% B
    • 3.0 min: 50% B
    • 3.1 min: 95% B
    • 5.0 min: 95% B (re-equilibration) 3.2. Tandem Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), Negative.
    • MRM Transitions (example values, must be optimized):
    • 2-Oxobutanoate: Q1: 101.0 -> Q3: 57.0 (loss of CO₂)
    • ¹³C₄-2-Oxobutanoate (IS): Q1: 105.0 -> Q3: 61.0
    • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
  • Data Analysis: 4.1. Integrate the peak areas for the analyte and the IS. 4.2. Calculate the Peak Area Ratio (Analyte Area / IS Area). 4.3. Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibrators using a weighted (1/x²) linear regression. 4.4. Determine the concentration of 2-oxobutanoate in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample (or Calibrator/QC) PPT Add 200 µL Cold ACN with Internal Standard Plasma->PPT Vortex Vortex 30s PPT->Vortex Incubate Incubate -20°C, 20 min Vortex->Incubate Spin Centrifuge >14,000g, 10 min Incubate->Spin Transfer Transfer Supernatant to Autosampler Vial Spin->Transfer Inject Inject 5 µL Transfer->Inject HILIC HILIC Separation Inject->HILIC ESI ESI (Negative Ion Mode) HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integrate Integrate Peak Areas (Analyte & IS) MSMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknowns CalCurve->Quantify

Figure 3: A representative workflow for the quantification of 2-oxobutanoate.

Conclusion and Future Directions

2-Oxobutanoate is a fundamentally important metabolite that provides a direct readout of amino acid catabolism and cellular energy status. This guide has synthesized the current knowledge on its endogenous metabolic pathways, its presence in natural sources, and its physiological concentrations. Furthermore, we have provided a robust, detailed analytical protocol that can be adapted by researchers to accurately measure this keto acid in biological samples.

Future research should focus on several key areas. Firstly, establishing definitive, population-wide reference ranges for 2-oxobutanoate in plasma and serum is a critical unmet need that would greatly enhance its utility as a clinical biomarker. Secondly, quantitative analysis of its concentration in various food sources will help delineate the contribution of diet versus endogenous production to its overall levels. Finally, integrating measurements of 2-oxobutanoate into large-scale metabolomics and systems biology studies will undoubtedly uncover novel roles for this metabolite in the complex interplay of pathways that determine health and disease.

References

  • HealthMatters.io. (n.d.). a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation. Retrieved February 5, 2026, from [Link]

  • Rupa Health. (n.d.). a-Ketobutyric Acid. Retrieved February 5, 2026, from [Link]

  • FooDB. (2015). Showing Compound 2-oxobutanoate (FDB030356). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxobutanoic acid. Retrieved February 5, 2026, from [Link]

  • Chi, J. T., et al. (2022). Serum metabolomic analysis of men on a low-carbohydrate diet for biochemically recurrent prostate cancer reveal the potential role of ketogenesis to slow tumor growth. bioRxiv. [Link]

  • FooDB. (2010). Showing Compound 2-Oxobutanoic acid (FDB003359). Retrieved February 5, 2026, from [Link]

  • Paxton, R., Scislowski, P. W., Davis, E. J., & Harris, R. A. (1986). Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism. Biochemical Journal, 234(2), 295–303. [Link]

  • Chi, J. T., Lin, P. H., Tolstikov, V., Howard, L., Chen, E. Y., Bussberg, V., ... & Freedland, S. J. (2022). Serum metabolomic analysis of men on a low-carbohydrate diet for biochemically recurrent prostate cancer reveals the potential role of ketogenesis to slow tumor growth: a secondary analysis of the CAPS2 diet trial. Prostate Cancer and Prostatic Diseases. [Link]

  • ResearchGate. (2022). Serum metabolomic analysis of men on a low-carbohydrate diet for biochemically recurrent prostate cancer reveal the potential role of ketogenesis to slow tumor growth. Retrieved February 5, 2026, from [Link]

  • PathBank. (n.d.). Threonine and 2-Oxobutanoate Degradation. Retrieved February 5, 2026, from [Link]

  • Human Metabolome Database. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved February 5, 2026, from [Link]

  • Duke University. (2022). Serum metabolomic analysis of men on a low-carbohydrate diet for biochemically recurrent prostate cancer reveals the potential. Retrieved February 5, 2026, from [Link]

  • D'Erasmo, L., Di Costanzo, A., & Arca, M. (2023). Serum metabolomic profiling unveils distinct sex-related metabolic patterns in NAFLD. Frontiers in Endocrinology, 14, 1248013. [Link]

  • Kumps, A., Duez, P., & Mardens, Y. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of AOAC International, 97(4), 1039-1044. [Link]

  • Wikipedia. (n.d.). α-Ketobutyric acid. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Sodium 2-Oxobutanoate in Biosynthetic Architectures

[1]

Subject: Sodium 2-Oxobutanoate (Sodium

Content Type:Audience:

Executive Summary

Sodium 2-oxobutanoate (Na-2OB) is a high-leverage metabolic intermediate, acting as the critical "gatekeeper" between threonine catabolism and the branched-chain amino acid (BCAA) biosynthetic pathway.[1] While canonically known as the committed precursor for L-Isoleucine, its utility extends significantly into non-canonical amino acid (ncAA) biosynthesis (specifically L-2-aminobutyrate) and isotopic labeling strategies for NMR spectroscopy.[1]

However, its application is non-trivial.[1] Na-2OB exhibits a "Janus-faced" nature in microbial fermentation: it is an essential precursor but also a potent metabolic toxin that inhibits the Pyruvate Dehydrogenase complex (PDHc), leading to growth arrest.[1] This guide provides the mechanistic understanding and operational protocols required to utilize Na-2OB effectively, transforming it from a toxic byproduct into a precision tool for biosynthesis.[1]

Part 1: Mechanistic Foundations & Metabolic Logic[1]

To utilize Na-2OB effectively, one must understand its position at the Acetolactate Synthase (ALS) Bifurcation Node .[1]

The ALS Competition Model

In E. coli and C. glutamicum, Na-2OB competes directly with pyruvate for the active site of Acetolactate Synthase (Isozymes IlvBN, IlvGM, IlvIH).

  • Reaction A (Valine/Leucine Path): Pyruvate + Pyruvate

    
     Acetolactate.[1]
    
  • Reaction B (Isoleucine Path): Pyruvate + 2-Oxobutanoate

    
     Acetohydroxybutyrate.[1]
    

The Engineering Challenge: The specificity constant (

The Toxicity Mechanism

Research confirms that accumulation of 2-oxobutanoate acts as a competitive inhibitor of the Pyruvate Dehydrogenase complex (PDHc) .[1][2] This mimics a "starvation" state even in the presence of glucose, as pyruvate cannot be converted to Acetyl-CoA.[1]

  • Correction Strategy: Successful protocols often involve upregulating the Acetate Bypass (PoxB/Acs enzymes) to restore intracellular Acetyl-CoA pools independent of PDHc.[1]

Visualization: The Metabolic Bifurcation

MetabolicPathwayThrL-ThreonineInt2OBIntracellular2-OxobutyrateThr->Int2OBIlvA (Deaminase)Na2OBSodium 2-Oxobutanoate(Exogenous Feed)Na2OB->Int2OBTransport (Permease)ALSEnzyme: ALS(Acetolactate Synthase)Int2OB->ALSPDHcEnzyme: PDHcInt2OB->PDHcInhibition (-|)L_ABAL-2-Aminobutyrate(ncAA Target)Int2OB->L_ABATransamination(IlvE/TyrB)PyrPyruvatePyr->ALSPyr->PDHcAcCoAAcetyl-CoAAHBAcetohydroxybutyrateALS->AHBReaction B(High Affinity)ALAcetolactateALS->ALReaction A(Competition)PDHc->AcCoAIleL-IsoleucineAHB->IleBiosynthesisValL-ValineAL->ValBiosynthesis

Figure 1: The critical node where 2-Oxobutanoate exerts both biosynthetic utility (towards Isoleucine/L-ABA) and metabolic toxicity (PDHc inhibition).

Part 2: High-Value Applications

Precursor for Non-Canonical Amino Acids (ncAAs)

Sodium 2-oxobutanoate is the direct keto-acid precursor for L-2-aminobutyric acid (L-ABA) , also known as L-homoalanine.[1] L-ABA is structurally identical to L-Alanine but with an ethyl group instead of a methyl group.[1]

  • Biosynthetic Route: Transamination of 2-oxobutanoate.[1]

  • Enzyme Selection: The branched-chain amino acid aminotransferase (IlvE) in E. coli is promiscuous and will convert 2-oxobutanoate to L-ABA if L-glutamate is available as an amine donor.[1]

  • Drug Development Relevance: L-ABA is a chiral building block for antiepileptic drugs (e.g., Levetiracetam derivatives) and is used in "Genetic Code Expansion" to engineer proteins with enhanced hydrophobic packing.[1]

NMR Isotopic Labeling

For structural biologists, Na-2OB is a precision tool for Methyl-TROSY NMR .[1]

  • Advantage: Unlike glucose feeding, which scrambles isotopes across all amino acids, feeding labeled Sodium 2-oxobutanoate (e.g., 3-13C) specifically labels the

    
    1-methyl group of Isoleucine.[1]
    
  • Result: This provides clean, high-intensity NMR signals for probing the core dynamics of large protein complexes (>50 kDa) without background noise.[1]

Part 3: Experimental Protocols

Preparation of Sodium 2-Oxobutanoate Stock

Why this matters: The free acid (2-oxobutyric acid) is unstable, hygroscopic, and prone to spontaneous decarboxylation.[1] The sodium salt is stable but must be prepared carefully if not purchased directly.[1]

Protocol:

  • Solvent: Use degassed Milli-Q water to prevent oxidative degradation.[1]

  • Dissolution: Dissolve Na-2OB to a concentration of 500 mM .

  • pH Adjustment: Check pH. If acidic (due to hydrolysis), adjust strictly to pH 7.0–7.4 using NaOH.[1] Warning: Acidic conditions accelerate decarboxylation to propionyl-aldehyde.[1]

  • Sterilization: Filter sterilize (0.22

    
    m). Do not autoclave , as heat will degrade the keto acid.[1]
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Toxicity-Aware Feeding Strategy

Direct addition of high concentrations (>20 mM) will arrest growth.[1] A Pulse-Feed or Continuous Feed strategy is required.[1]

Target Concentration: Maintain bioreactor concentration between 0.5 mM and 5.0 mM .

Workflow:

  • Inoculation: Start culture in standard minimal media (M9) with Glucose (0.4% w/v).

  • Growth Phase: Grow cells to mid-log phase (OD600

    
     0.6–0.8).
    
  • Induction/Feeding Trigger:

    • For ncAAs: Add IPTG (inducer) AND the first pulse of Na-2OB.[1]

    • For NMR Labeling: Add Na-2OB 1 hour prior to induction to allow pool equilibration.[1]

  • Pulse Logic: Add Na-2OB to a final concentration of 2 mM. Monitor Dissolved Oxygen (DO).[1]

    • Signal: A spike in DO often indicates metabolic arrest (toxicity).[1] If observed, pause feeding.

    • Recovery: When DO drops (respiration resumes), administer next pulse.[1]

Visualization: Adaptive Feeding Logic

FeedingProtocolStartCulture Start(M9 + Glucose)CheckODCheck OD600Start->CheckODDecisionOD > 0.6?CheckOD->DecisionDecision->CheckODNoInduceInduce Expression(IPTG)Decision->InduceYesPulsePulse Na-2OB(Target: 2mM)Induce->PulseMonitorMonitor DO/GrowthPulse->MonitorToxCheckDO Spike?(Toxicity)Monitor->ToxCheckWaitPause Feed(Allow Detox)ToxCheck->WaitYes (Inhibition)ContinueContinue/RepeatToxCheck->ContinueNo (Metabolism Active)Wait->MonitorContinue->PulseNext Cycle

Figure 2: Adaptive feeding workflow to prevent PDHc-mediated growth arrest.

Part 4: Analytical Validation

To confirm successful incorporation or conversion, use the following validated metrics.

AnalyteMethodColumn / DetectorKey Marker
2-Oxobutanoate HPLCBio-Rad Aminex HPX-87H (RI/UV 210nm)Retention time ~14-15 min (distinct from Pyruvate).[1]
L-2-Aminobutyrate LC-MSC18 Reverse Phase (+ ESI)Mass shift: [M+H]+ = 104.1 Da.[1]
Isoleucine (

1)
NMR2D [13C, 1H]-HMQCUnique chemical shift at ~11-14 ppm (C) / 0.8 ppm (H).[1]

Self-Validation Check:

  • If cell density (OD600) plateaus immediately after Na-2OB addition, your concentration is too high.[1] Dilute the feed.

  • If HPLC shows high residual 2-oxobutanoate but low product (L-ABA/Isoleucine), the transaminase (IlvE) or synthase (IlvA) is likely the bottleneck, not the precursor supply.

References

  • Toxicity Mechanism: LaRossa, R. A., Van Dyk, T. K., & Smulski, D. R. (1987).[1] "Toxic accumulation of alpha-ketobutyrate caused by inhibition of the branched-chain amino acid biosynthetic enzyme acetolactate synthase."[1] Journal of Bacteriology. Link

  • Acetate Bypass Strategy: Fang, H., et al. (2021).[1] "Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass." Metabolites.[1][3][4][5] Link

  • Biosynthesis of L-2-aminobutyrate: Furtado, A. F., et al. (1994).[1][6] "Production of 2-aminobutyrate by Megasphaera elsdenii."[1][6] Canadian Journal of Microbiology.[1][6] Link

  • NMR Labeling Application: Tugarinov, V., & Kay, L. E. (2003).[1] "Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods." Journal of the American Chemical Society.[1] Link

  • Non-Canonical Amino Acids: Walsh, C. T., et al. (2013).[1] "Biosynthetic origins of non-proteinogenic amino acids."[1] Current Opinion in Chemical Biology. Link

An In-Depth Technical Guide on the Involvement of Alpha-Ketobutyrate in Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a pivotal factor in the pathogenesis of numerous diseases.[1] Alpha-ketobutyrate (α-KB), a key metabolic intermediate, has emerged as a significant modulator of cellular redox status. This guide provides a comprehensive technical overview of the multifaceted involvement of α-KB in oxidative stress, delineating its metabolic origins, its dual role as both a potential antioxidant and a contributor to pro-oxidant processes, and the analytical methodologies for its investigation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and target the intricate relationship between α-KB and oxidative stress.

Introduction: The Crossroads of Metabolism and Redox Biology

Alpha-ketobutyrate, also known as 2-oxobutanoate, is a short-chain keto acid that occupies a central position in cellular metabolism.[2] It is not merely a transient metabolite but a critical node linking the catabolism of several essential amino acids to energy production and the synthesis of important biomolecules.[2] Understanding the biochemistry of α-KB is fundamental to appreciating its influence on cellular redox homeostasis.

Metabolic Origins of Alpha-Ketobutyrate

The intracellular concentration of α-KB is primarily dictated by the catabolism of the amino acids threonine, methionine, and cysteine.[2][3][4]

  • From Threonine: The primary route for α-KB production is the dehydration and deamination of threonine, a reaction catalyzed by the enzyme threonine dehydratase.[4][5][6]

  • From Methionine and Cysteine: The transsulfuration pathway, which is crucial for the interconversion of methionine and cysteine, also yields α-KB.[2][7][8] Specifically, the enzyme cystathionine γ-lyase cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate.[7][9]

The metabolic pathways leading to the formation of α-KB are depicted in the diagram below.

Metabolic Origins of Alpha-Ketobutyrate Threonine Threonine AlphaKetobutyrate AlphaKetobutyrate Threonine->AlphaKetobutyrate Threonine Dehydratase Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Cystathionine->AlphaKetobutyrate Cystathionine γ-lyase

Caption: Key metabolic pathways for the synthesis of alpha-ketobutyrate.

The Double-Edged Sword: α-KB in Oxidative Stress

The involvement of α-KB in oxidative stress is complex and context-dependent. It can exert both antioxidant and pro-oxidant effects through various mechanisms.

The Antioxidant Facet of Alpha-Ketobutyrate

Alpha-ketobutyrate can contribute to the cellular antioxidant defense system through several direct and indirect mechanisms.

Direct Scavenging of Reactive Oxygen Species

Studies have indicated that α-keto acids, including α-ketobutyrate, can directly scavenge hydrogen peroxide (H₂O₂).[10] This reactivity is attributed to the nucleophilic attack of the peroxide species on the carbonyl group of the keto acid.[10]

Contribution to Glutathione Synthesis

A pivotal role of α-KB in mitigating oxidative stress lies in its connection to the synthesis of glutathione (GSH), the most abundant non-protein antioxidant in the cell.[2] The transsulfuration pathway, which produces α-KB, also generates cysteine, an essential precursor for GSH synthesis.[2][9] By being a byproduct of a pathway that supplies the building blocks for GSH, α-KB is intrinsically linked to the maintenance of cellular redox balance.[2]

The Pro-Oxidant Potential of Alpha-Ketobutyrate

Conversely, under certain conditions, the accumulation of α-KB can contribute to an increased oxidative burden.

Disruption of Mitochondrial Metabolism

Elevated levels of α-ketobutyrate can interfere with normal hepatic oxidative metabolism.[3] It has been shown to inhibit the oxidation of fatty acids and pyruvate, which can lead to a disruption of cellular energy metabolism and potentially increase the generation of mitochondrial ROS.[3] The accumulation of propionyl-CoA, a downstream metabolite of α-KB, is thought to play a role in this inhibition.[3][4]

Induction of Hydrogen Peroxide Formation

Recent findings have uncovered a signaling pathway where α-ketobutyrate can promote the formation of hydrogen peroxide.[11] This process involves the augmentation of NAD+ production, which in turn activates SIRT1.[11] Activated SIRT1 enhances peroxisome function and the expression of acyl-CoA oxidase 1 (ACOX1), an enzyme that generates H₂O₂ as a byproduct of fatty acid β-oxidation.[11] This controlled generation of H₂O₂ can then activate the transcription factor NRF2, which orchestrates the expression of antioxidant and cytoprotective genes.[11]

The signaling pathway linking α-KB to H₂O₂ production and the subsequent antioxidant response is illustrated below.

Alpha-Ketobutyrate Signaling and H2O2 Production AlphaKetobutyrate AlphaKetobutyrate NAD_plus NAD_plus AlphaKetobutyrate->NAD_plus Increases SIRT1 SIRT1 NAD_plus->SIRT1 Activates Peroxisome Peroxisome SIRT1->Peroxisome Enhances function ACOX1 ACOX1 SIRT1->ACOX1 Increases expression H2O2 H2O2 ACOX1->H2O2 Generates NRF2 NRF2 H2O2->NRF2 Activates Antioxidant_Genes Antioxidant_Genes NRF2->Antioxidant_Genes Induces expression

Caption: Signaling cascade from alpha-ketobutyrate to antioxidant gene expression.

Analytical Methodologies: A Practical Guide

The investigation of the interplay between α-KB and oxidative stress necessitates robust and reliable analytical methods.

Quantification of Alpha-Ketobutyrate

Accurate measurement of α-KB in biological samples is crucial. High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for this purpose.[12]

Protocol: HPLC-Based Quantification of α-Ketobutyrate
  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer on ice.

    • Deproteinize the samples using a precipitating agent (e.g., perchloric acid) followed by centrifugation.

    • Neutralize the supernatant.

  • Derivatization:

    • React the α-keto acids in the sample with a fluorescent labeling reagent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[12]

    • Incubate the reaction mixture at an elevated temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to ensure complete derivatization.[12]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column.

    • Use a mobile phase gradient optimized for the separation of the DMB-derivatized α-keto acids.

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the DMB adducts.

  • Quantification:

    • Prepare a standard curve using known concentrations of α-ketobutyrate.

    • Quantify the α-KB concentration in the samples by interpolating their peak areas against the standard curve.

Assessment of Oxidative Stress Markers

To correlate α-KB levels with oxidative stress, it is essential to measure established biomarkers of oxidative damage.

Biomarker CategorySpecific MarkerCommon Assay MethodReference
Lipid Peroxidation Malondialdehyde (MDA)Thiobarbituric Acid Reactive Substances (TBARS) Assay[13][14]
4-Hydroxynonenal (4-HNE)ELISA, Western Blot, Immunohistochemistry[13]
Protein Oxidation Protein Carbonyls2,4-Dinitrophenylhydrazine (DNPH) Assay, ELISA, Western Blot[15]
DNA/RNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)ELISA, LC-MS/MS, Immunohistochemistry[13][16]
Antioxidant Capacity Glutathione (GSH) / Glutathione Disulfide (GSSG) RatioHPLC, Spectrophotometric Assays (e.g., DTNB-based)[1]
Superoxide Dismutase (SOD) ActivitySpectrophotometric Assays (e.g., WST-1 based)[17]
Catalase (CAT) ActivitySpectrophotometric Assays (e.g., H₂O₂ decomposition)[17]
Protocol: Measurement of Malondialdehyde (MDA) using the TBARS Assay
  • Sample Preparation:

    • Prepare tissue or cell homogenates in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation.

  • Assay Procedure:

    • Add an acidic reagent (e.g., trichloroacetic acid, TCA) to the sample to precipitate proteins and acidify the mixture.

    • Add the thiobarbituric acid (TBA) reagent.

    • Incubate the mixture at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

  • Detection:

    • Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

  • Quantification:

    • Prepare a standard curve using a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

    • Calculate the MDA concentration in the samples based on the standard curve.

Note: While the TBARS assay is widely used, it is not entirely specific for MDA, as other aldehydes can also react with TBA.[13] For more specific quantification, methods like HPLC or GC-MS are recommended.[18]

Clinical and Therapeutic Implications

The intricate relationship between α-KB and oxidative stress has significant implications for various disease states. Elevated levels of α-ketobutyric acid have been observed in metabolic disorders such as maple syrup urine disease and are associated with conditions like acute coronary syndrome.[2] This highlights its potential as a biomarker for metabolic disturbances.[2]

Furthermore, the ability of α-KB to modulate redox signaling pathways, such as the SIRT1-NRF2 axis, suggests that it could be a therapeutic target.[11] Exogenous supplementation with α-ketoglutarate, a related keto acid, has shown promise in ameliorating conditions associated with oxidative stress, such as osteoarthritis.[19] Similar therapeutic strategies involving α-KB could be explored.

Conclusion

Alpha-ketobutyrate is a key metabolic player with a complex and dualistic role in the landscape of oxidative stress. Its involvement extends from being a byproduct of pathways essential for antioxidant synthesis to actively participating in signaling cascades that can both generate and mitigate oxidative species. A thorough understanding of these mechanisms, supported by robust analytical methodologies, is paramount for researchers and clinicians aiming to unravel the complexities of redox biology and develop novel therapeutic interventions for diseases rooted in oxidative stress. The continued investigation into the nuanced roles of α-KB will undoubtedly open new avenues for diagnostics and treatment.

References

  • Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • a-Ketobutyric Acid | Rupa Health. (n.d.). Retrieved February 5, 2026, from [Link]

  • α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • α-Ketobutyric acid - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • The metabolite alpha-ketobutyrate extends lifespan by promoting peroxisomal function in C. elegans - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

  • Correlation between α-ketoglutarate and the oxidative stress response in patients with coronary heart disease and prognostic analysis of interventional therapy for coronary heart disease - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

  • Assessment of antioxidant properties of alpha-keto acids in vitro and in vivo - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • [Latest Findings on the Role of α-Ketoglutarate in Metabolic Syndrome] - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • Generation of Reactive Oxygen Species in the Reaction Catalyzed by α-Ketoglutarate Dehydrogenase - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

  • The physiological metabolite α-ketoglutarate ameliorates osteoarthritis by regulating mitophagy and oxidative stress - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Threonine ammonia-lyase (biosynthetic) - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved February 5, 2026, from [Link]

  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

  • Methionine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Oxidative Stress and Antioxidant Biomarkers in Clinical and Experimental Models of Non-Alcoholic Fatty Liver Disease - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

  • Metabolic pathways associated with a-ketobutyrate biosynthesis in E.... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]

  • Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Involvement of threonine dehydratase in biosynthesis of the alpha-ketobutyrate prosthetic group of urocanase - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Antioxidative Function of Alpha-Ketoglutarate and Its Applications - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • A Guide to Oxidative Stress Markers | Biocompare. (n.d.). Retrieved February 5, 2026, from [Link]

  • Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Targeting Reactive Carbonyl Species with Natural Sequestering Agents - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

  • Measurement of oxidative stress markers. (a) Quantification of... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Differences in the Effect of Beta-Hydroxybutyrate on the Mitochondrial Biogenesis, Oxidative Stress and Inflammation Markers in Tissues from Young and Old Rats - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases - Frontiers. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Role of the Reactive Oxygen Species Scavenger Agent, Astaxanthin, | DDDT. (n.d.). Retrieved February 5, 2026, from [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Serine Family & Methionine Catabolism – Biochemistry | Lecturio - YouTube. (n.d.). Retrieved February 5, 2026, from [Link]

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Methodological & Application

Protocol for sodium 2-oxobutanoate quantification in cell lysates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Sodium 2-Oxobutanoate in Cell Lysates via DMB-Derivatization and HPLC-FLD

Abstract & Biological Context

Sodium 2-oxobutanoate (also known as


-ketobutyrate, 

-KB) is a critical metabolic node linking amino acid catabolism to the TCA cycle. It is the primary keto-acid intermediate generated during the degradation of Threonine , Methionine , and Homocysteine . In mitochondria, it is oxidatively decarboxylated by the Branched-Chain

-Keto Acid Dehydrogenase Complex (BCKDC)
to form Propionyl-CoA, which eventually enters the TCA cycle as Succinyl-CoA.

Why Quantify 2-Oxobutanoate?

  • Metabolic Disorders: Accumulation is a hallmark of Propionic Acidemia and defects in the BCKDC (e.g., Maple Syrup Urine Disease variants).

  • Oncology: Altered threonine catabolism is increasingly recognized in cancer metabolic reprogramming to support anaplerosis.

  • Drug Safety: Monitoring

    
    -KB levels is essential when developing inhibitors of amino acid transporters or metabolic enzymes (e.g., Threonine Deaminase).
    

The Analytical Challenge: 2-Oxobutanoate is chemically unstable in aqueous solution, susceptible to spontaneous decarboxylation and oxidation. Furthermore, it lacks a strong chromophore for UV detection and is structurally similar to Pyruvate and


-Ketoglutarate, making enzymatic assays (like LDH-based methods) prone to cross-reactivity.

Methodological Solution: This protocol utilizes 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization.[1] DMB reacts specifically with


-keto acids to form highly fluorescent quinoxalinone derivatives, allowing for femtomole-level sensitivity and separation from interfering keto acids via Reverse-Phase HPLC.

Metabolic Pathway Visualization

The following diagram illustrates the generation and fate of 2-oxobutanoate, highlighting the enzymes relevant to its regulation.

MetabolicPathway Threonine L-Threonine AlphaKB 2-Oxobutanoate (Target Analyte) Threonine->AlphaKB Threonine Deaminase (TDH) Methionine L-Methionine Cystathionine Cystathionine Methionine->Cystathionine Methionine Cycle Cystathionine->AlphaKB Cystathionine Gamma-Lyase PropionylCoA Propionyl-CoA AlphaKB->PropionylCoA BCKDC Complex (Rate Limiting) SuccinylCoA Succinyl-CoA (TCA Cycle) PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase

Figure 1: 2-Oxobutanoate is a convergent intermediate in Threonine and Methionine catabolism, cleared by the BCKDC complex.[2]

Analytical Workflow

The quantification process relies on rapid quenching of metabolism followed by chemical derivatization.

Workflow cluster_lysis 1. Sample Preparation cluster_deriv 2. Chemical Derivatization cluster_analysis 3. Analysis Cells Cell Pellet (1x10^6 cells) Quench Quench & Extract 80% Cold Methanol + Internal Standard (KV) Cells->Quench Spin Centrifuge (14,000 x g, 4°C) Quench->Spin Dry Evaporate Supernatant (SpeedVac / N2) Spin->Dry Reconstitute Reconstitute in H2O Dry->Reconstitute React Add DMB Reagent (Incubate 85°C, 45 min) Reconstitute->React Cool Cool on Ice + Add NaOH (Stabilize) React->Cool HPLC HPLC Separation (C18 Column) Cool->HPLC Detect Fluorescence Detection (Ex 367nm / Em 446nm) HPLC->Detect

Figure 2: Step-by-step workflow from cell lysis to fluorescence detection.

Detailed Protocol

Materials & Reagents
  • Derivatization Reagent (DMB): 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB[1]·2HCl).[1]

  • Reducing Agents: 2-Mercaptoethanol, Sodium Sulfite (Essential to prevent oxidation of DMB).

  • Internal Standard (IS): Sodium

    
    -Ketovalerate (KV). Note: KV is structurally similar but chromatographically distinct from 
    
    
    
    -KB.
  • Extraction Solvent: 80% Methanol (HPLC Grade), pre-chilled to -80°C.

  • Mobile Phases:

    • Phase A: 30% Methanol / 70% Water (v/v) containing 0.1% Formic Acid (optional for MS, not needed for FLD).

    • Phase B: 100% Methanol.

  • Column: Inertsil ODS-4V (250 × 3.0 mm, 5 µm) or equivalent C18 column.

Reagent Preparation
  • DMB Solution: Dissolve 1.6 mg DMB·2HCl in 1.0 mL of an aqueous solution containing:

    • 4.9 mg Sodium Sulfite[1]

    • 70 µL 2-Mercaptoethanol[1]

    • 58 µL Concentrated HCl[1]

    • Stability:[3] Prepare fresh daily. Protect from light.

  • Internal Standard Stock: Prepare 1 mM

    
    -Ketovalerate in water. Store at -20°C.
    
Step-by-Step Methodology

Step 1: Cell Lysis & Metabolite Extraction

  • Harvest: Wash cells (approx.

    
    ) twice with ice-cold PBS.[4] Aspirate PBS completely.
    
  • Quench: Immediately add 500 µL of -80°C 80% Methanol containing 5 µM Internal Standard (KV) to the cell pellet.

    • Scientific Logic:[1][3][5][6] Organic solvent precipitates proteins immediately, stopping enzymatic turnover of unstable keto acids. Detergent buffers (e.g., RIPA) are NOT suitable as they interfere with derivatization and LC separation.

  • Extract: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

  • Clarify: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Dry: Transfer supernatant to a fresh tube and evaporate to dryness using a SpeedVac or Nitrogen stream at room temperature (do not heat >30°C to prevent degradation).

Step 2: DMB Derivatization

  • Reconstitute: Dissolve the dried residue in 40 µL of HPLC-grade water.

  • React: Add 40 µL of DMB Solution (prepared above).

  • Incubate: Seal the tube tightly (screw cap) and heat at 85°C for 45 minutes in a heat block.

    • Mechanism:[2][7][5][8][9] The acid-catalyzed condensation of the diamine (DMB) with the

      
      -keto group forms a fluorescent quinoxalinone ring.
      
  • Stop & Stabilize: Cool samples on ice for 5 minutes.

  • pH Adjustment (Critical): Add 200 µL of 65 mM NaOH .

    • Why? DMB derivatives can exhibit peak splitting or broadening in acidic environments due to protonation states. Alkalinization ensures a single, sharp peak for quantification.

Step 3: HPLC-FLD Analysis

  • Injection Volume: 10–20 µL.

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 40°C.[1]

  • Gradient:

    Time (min) % Mobile Phase B (MeOH)
    0 0%
    10 0%
    20 50%
    40 50%
    41 0%

    | 55 | 0% (Re-equilibration) |

  • Detection: Excitation: 367 nm ; Emission: 446 nm .[1]

Data Analysis & Validation

Identification: Compare retention times with pure standards. Typical elution order on C18:

  • Pyruvate (PV)[1]

  • 2-Oxobutanoate (

    
    -KB) 
    
  • 
    -Ketovalerate (Internal Standard)[1]
    
  • 
    -Ketoglutarate (KG)
    

Quantification Calculation: Use the Internal Standard Ratio method to correct for extraction efficiency and injection variability.



Where "Slope" is derived from a standard curve plotting (Area Ratio) vs. (Concentration Ratio).[1]

Performance Metrics (Expected):

Parameter Value
Limit of Detection (LOD) ~10–50 fmol (Femtomoles)

| Linearity (


)  | > 0.999 (Range: 10 nM – 10 µM) |
| Intra-day Precision (CV)  | < 5% |
| Recovery  | > 90% (using MeOH extraction) |

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Acidic pH post-derivatization.[1]Ensure the addition of 65 mM NaOH after the heating step. The final pH should be slightly basic.
Low Sensitivity Oxidation of DMB reagent.Ensure Sodium Sulfite and 2-Mercaptoethanol are fresh. DMB solution must be prepared immediately before use.
High Background Excess unreacted DMB.The gradient wash (50% MeOH) usually clears excess reagent. Ensure the re-equilibration step is long enough (15 min).
Degradation Sample left at RT before extraction.Keto acids are volatile and enzymatically active. Keep samples on ice/dry ice at all times until protein precipitation.

References

  • Nakamura, H., et al. (2020). "Analysis of intracellular

    
    -keto acids by HPLC with fluorescence detection." Analytical Methods, 12, 2390-2396. 
    
  • Gowda, G.A.N., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules, 27(17), 5683.

  • Landaas, S., & Pettersen, J.E. (1975).[10] "Clinical conditions associated with excretion of 2-hydroxybutyric acid." Scandinavian Journal of Clinical and Laboratory Investigation, 35(3), 259-266.

  • Thermo Fisher Scientific. "Preparation of Lysates from Cultured Cells." ProcartaPlex Technical Note.

Sources

Application of sodium 2-oxobutanoate in metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Metabolic Profiling using Sodium 2-Oxobutanoate

Executive Summary

Sodium 2-oxobutanoate (also known as


-ketobutyrate) is a critical metabolic node that sits at the intersection of amino acid catabolism (Threonine/Methionine), mitochondrial anaplerosis, and antioxidant defense systems. In Metabolic Flux Analysis (MFA), it serves as a dual-purpose probe:
  • Mitochondrial Flux Probe: It enters the TCA cycle via Propionyl-CoA

    
     Succinyl-CoA, allowing researchers to quantify anaplerotic capacity independent of Pyruvate Carboxylase.
    
  • Oxidative Stress Biomarker: Under conditions of glutathione depletion, it is diverted toward the synthesis of Ophthalmic Acid (OPT), a specific biomarker for oxidative stress.

This guide provides a standardized methodology for utilizing Sodium 2-oxobutanoate to interrogate these pathways in mammalian cell culture and microbial systems.

Mechanistic Basis & Pathway Logic

To design effective MFA experiments, one must understand the competitive fate of 2-oxobutanoate. It is not merely a passive intermediate; its metabolic routing is a readout of the cell's energetic and redox state.

The Competitive Node

Upon entering the cell (or being generated endogenously), 2-oxobutanoate faces two distinct fates:

  • The Oxidative Route (Energy Production):

    • Location: Mitochondria.[1]

    • Mechanism: Oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDHc) or Branched-Chain

      
      -Keto Acid Dehydrogenase (BCKDH).
      
    • Product: Propionyl-CoA

      
       Methylmalonyl-CoA 
      
      
      
      Succinyl-CoA.[2]
    • MFA Utility: Traces flux into the "bottom half" of the TCA cycle.

  • The Detoxification Route (Redox Signaling):

    • Location: Cytosol.

    • Mechanism: Transamination to 2-Aminobutyrate (2-AB).[3] 2-AB is an analog of Cysteine. When Cysteine is scarce (e.g., consumed for Glutathione synthesis during stress), 2-AB hijacks the Glutathione synthetic machinery (

      
      -GCS and GS).
      
    • Product: Ophthalmic Acid (L-

      
      -Glutamyl-L-2-aminobutyryl-Glycine).
      
    • MFA Utility: The flux ratio of Ophthalmic Acid to Glutathione is a quantitative metric of oxidative stress.

MetabolicFate Substrate Sodium 2-Oxobutanoate (Exogenous/Endogenous) PropCoA Propionyl-CoA Substrate->PropCoA Oxidative Decarboxylation AminoBut 2-Aminobutyrate (2-AB) Substrate->AminoBut Transamination Mito Mitochondria Cyto Cytosol SuccCoA Succinyl-CoA (TCA Cycle Entry) PropCoA->SuccCoA Anaplerosis Ophth Ophthalmic Acid (Oxidative Stress Marker) AminoBut->Ophth Competitive Ligation GSH Glutathione (GSH) GSH->Ophth Inhibits (Competitive) PDH PDHc / BCKDH TransAm Transaminase GCS GCL / GS (Enzymes)

Figure 1: The metabolic bifurcation of 2-oxobutanoate. The molecule serves as a probe for either mitochondrial anaplerosis (left branch) or cytosolic redox status (right branch).

Experimental Protocols

Protocol A: Probing Ophthalmic Acid Synthesis (Oxidative Stress Profiling)

Use this protocol to quantify the metabolic shift from antioxidant production (GSH) to stress signaling (Ophthalmic Acid).

Materials:

  • Sodium 2-oxobutanoate (High Purity, >98%).

  • Mammalian Cells (e.g., HepG2, HeLa, or primary hepatocytes).

  • LC-MS Grade Methanol and Water.

  • Internal Standards: [13C, 15N]-Glutathione (optional but recommended).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells in 6-well plates at

      
       cells/well.
      
    • Incubate for 24 hours to reach 70-80% confluency.

  • Perturbation & Tracer Loading:

    • Replace media with fresh media containing 0.5 mM to 2.0 mM Sodium 2-oxobutanoate .

    • Note: Concentrations >5 mM can be cytotoxic. Perform a dose-response curve if using sensitive lines.

    • Experimental Group: Add oxidative stressor (e.g., Acetaminophen, H2O2) if testing drug response.

    • Control Group: Vehicle only.

  • Incubation:

    • Incubate for 4 to 12 hours . Ophthalmic acid accumulation is time-dependent and lags behind GSH depletion.

  • Quenching & Extraction (Critical Step):

    • Rapidly aspirate media.

    • Wash once with ice-cold PBS.

    • Add 800 µL of -80°C 80% Methanol directly to the well.

    • Scrape cells and transfer to a pre-cooled tube.

    • Vortex for 30 seconds; freeze-thaw cycle (liquid N2 / 37°C) x2 to lyse organelles.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS Analysis:

    • Target Analytes: Glutathione (m/z 308.09), Ophthalmic Acid (m/z 290.13), 2-Aminobutyrate.

    • Calculate the Ophthalmic Acid Index :

      
      
      
Protocol B: 13C-Flux Analysis of Propionyl-CoA Anaplerosis

Use this protocol to measure the flux of 2-oxobutanoate into the TCA cycle.

Materials:

  • [U-13C4]-Sodium 2-oxobutanoate (Isotopic Tracer).

  • GC-MS or LC-HRMS system.[3]

Step-by-Step Workflow:

  • Steady-State Labeling:

    • Culture cells in media containing 1 mM [U-13C4]-Sodium 2-oxobutanoate for 24 hours (or 3-4 doubling times) to achieve isotopic steady state.

    • Ensure media contains standard Glucose/Glutamine levels to maintain basal metabolism.

  • Metabolite Extraction:

    • Follow the Methanol/Water extraction protocol described in Protocol A.

    • For GC-MS: Derivatize samples using MOX/TBDMS or MSTFA reagents to make TCA intermediates volatile.

  • Data Acquisition:

    • Measure Mass Isotopomer Distributions (MIDs) for:

      • Succinate (M+0 to M+4)

      • Malate (M+0 to M+4)

      • Citrate (M+0 to M+6)

  • Flux Interpretation:

    • 2-oxobutanoate enters as Propionyl-CoA (C3), which is carboxylated to Methylmalonyl-CoA (C4) and then Succinyl-CoA (C4).

    • Key Signature: Look for M+3 labeling in Succinate and Malate .

      • The [U-13C4]-2-oxobutanoate loses one carbon (C1) during the PDH reaction, forming [U-13C3]-Propionyl-CoA.

      • Carboxylation adds an unlabeled carbon (from CO2), creating [M+3]-Succinyl-CoA.

    • Calculation: The ratio of M+3 Succinate to M+0 Succinate reflects the fractional contribution of 2-oxobutanoate to the TCA pool relative to other sources.

Data Presentation & Analysis

Table 1: Expected Mass Shifts in 13C-Tracer Experiments
Precursor TracerTarget MetaboliteExpected Mass Shift (Isotopologue)Metabolic Pathway Interpretation
[U-13C] 2-Oxobutanoate Propionyl-CoAM+3Oxidative Decarboxylation (Mitochondrial entry)
SuccinateM+3Anaplerotic entry via Succinyl-CoA
MalateM+3Progression through TCA cycle
Ophthalmic AcidM+4Direct cytosolic incorporation (Detoxification pathway)
CitrateM+3 / M+5Condensation of labeled OAA with Acetyl-CoA
Visualization of Flux Results

When presenting data, plot the Mass Isotopomer Distribution (MID) as stacked bar charts. High flux into the detoxification pathway (Ophthalmic Acid) typically correlates with low flux into the TCA cycle (Mitochondrial Dysfunction).

Workflow Step1 Step 1: Cell Culture (Steady State) Step2 Step 2: Tracer Addition (Na-2-Oxobutanoate) Step1->Step2 Step3 Step 3: Quenching (-80C MeOH) Step2->Step3 Step4 Step 4: MS Analysis (MID Calculation) Step3->Step4

Figure 2: Simplified experimental workflow for metabolic flux analysis.

Troubleshooting & Validation

  • Issue: Low Ophthalmic Acid Signal.

    • Cause: 2-oxobutanoate uptake may be limited, or Glutathione levels are too high (suppressing OPT synthesis).

    • Solution: Use a Glutathione synthesis inhibitor (e.g., BSO) as a positive control to force the system to use 2-AB.

  • Issue: Toxicity/Cell Death.

    • Cause: Accumulation of Propionyl-CoA can be toxic (inhibits PDH).

    • Solution: Titrate Sodium 2-oxobutanoate concentration. Do not exceed 5 mM.

  • Validation:

    • Always normalize signal intensity to total protein content or cell count .

    • Verify 2-oxobutanoate purity; impurities can alter redox balance.

References

  • Soga, T., et al. (2006).[4] Differential metabolomics reveals ophthalmic acid as an oxidative stress biomarker indicating hepatic glutathione consumption.[4] Journal of Biological Chemistry.

  • Crown, S. B., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.

  • Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering.

  • Orlowski, M., & Wilk, S. (1978). Synthesis of ophthalmic acid in liver and kidney in vivo. Biochemical Journal.

  • Su, X., et al. (2022). Metabolic Flux Analysis: A Comprehensive Review. Frontiers in Molecular Biosciences.

Sources

Preparation of Stable Stock Solutions of Sodium 2-Oxobutanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 2-oxobutanoate, also known as sodium α-ketobutyrate, is a crucial intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2][3][4] Its role as a metabolic precursor and a key molecule in cellular energy pathways makes it a compound of significant interest in various fields of research, from fundamental biochemistry to drug development.[5] Given its importance, the ability to prepare stable, high-quality stock solutions is paramount for ensuring the accuracy and reproducibility of experimental results.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stable sodium 2-oxobutanoate stock solutions. By delving into the causality behind experimental choices, this document aims to equip the user with the knowledge to not only follow a protocol but to understand the principles that ensure the integrity of their prepared solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of sodium 2-oxobutanoate is the foundation for its proper handling and the preparation of stable solutions.

PropertyValueSource
Synonyms 2-Oxobutanoic acid sodium salt, 2-Oxobutyric acid sodium salt, Sodium α-ketobutyrateMedchemexpress.com
Molecular Formula C₄H₅NaO₃Medchemexpress.com
Molecular Weight 124.07 g/mol Medchemexpress.com
Appearance White to off-white crystalline powderCymitQuimica
Solubility (Water) ≥ 100 mg/mL (806.00 mM)Medchemexpress.com
Solubility (DMSO) 25 mg/mL (201.50 mM) with sonication and warming to 60°CMedchemexpress.com
Melting Point 227-231°CSmolecule

Core Principles for Ensuring Stock Solution Stability

The stability of sodium 2-oxobutanoate in solution can be influenced by several factors, including solvent choice, pH, temperature, and light exposure. The primary degradation pathway for α-keto acids like 2-oxobutanoate is oxidative decarboxylation.[1][2][3] Therefore, the protocols outlined below are designed to mitigate these risks.

Solvent Selection: The Foundation of Stability

The choice of solvent is the first critical decision in preparing a stock solution.

  • High-Purity Water: For most cell culture and biochemical applications, sterile, high-purity water (e.g., cell culture grade, Milli-Q®, or equivalent) is the recommended solvent due to the high solubility of sodium 2-oxobutanoate.[6]

  • DMSO: While soluble in DMSO, particularly with warming and sonication, this solvent should be used with caution.[6] DMSO is hygroscopic and can introduce impurities. It is generally reserved for applications where high concentrations are required and aqueous solutions are not suitable.

The Critical Role of pH

The pH of the solution can impact the stability of α-keto acids. While specific studies on the optimal pH for sodium 2-oxobutanoate are not widely published, maintaining a neutral to slightly alkaline pH is generally advisable to prevent acid-catalyzed degradation. Since the sodium salt of a weak acid will produce a slightly basic solution, dissolving sodium 2-oxobutanoate in high-purity water typically results in a pH that is favorable for stability.

Temperature and Light: The Enemies of Stability

As with many biological molecules, exposure to elevated temperatures and light can accelerate degradation. Therefore, all preparation steps should be conducted at room temperature where possible, and long-term storage should be at low temperatures and protected from light.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation, quality control, and storage of sodium 2-oxobutanoate stock solutions.

Protocol 1: Preparation of a 1 M Aqueous Stock Solution

This protocol is suitable for most standard laboratory applications, including as a supplement for cell culture media.

Materials:

  • Sodium 2-oxobutanoate (high purity, ≥98%)

  • Sterile, high-purity water (cell culture grade or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Sterile, light-blocking cryovials for aliquots

Procedure:

  • Pre-dissolution Preparation: In a sterile environment (e.g., a laminar flow hood), bring all materials to room temperature.

  • Weighing: Accurately weigh 1.2407 g of sodium 2-oxobutanoate powder using a calibrated analytical balance. The use of an analytical balance is crucial for achieving an accurate final concentration.

  • Dissolution: Aseptically transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, high-purity water. Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile, high-purity water. This ensures a final concentration of 1 M.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[6] Filter the solution into a new sterile conical tube. This step is critical for removing any potential microbial contamination, as autoclaving can lead to the degradation of heat-labile compounds like α-keto acids.[7]

  • Aliquoting: Immediately aliquot the sterile stock solution into sterile, light-blocking cryovials in volumes appropriate for your experimental needs (e.g., 100 µL, 500 µL, or 1 mL). Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]

Diagram: Workflow for Preparation of Aqueous Stock Solution

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh Sodium 2-Oxobutanoate dissolve Dissolve in High-Purity Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter Ensures sterility without heat degradation aliquot Aliquot into Cryovials filter->aliquot Prevents freeze-thaw cycles store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile aqueous stock solution of sodium 2-oxobutanoate.

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

Regular quality control of stock solutions is essential to ensure their integrity, especially for long-term studies. This protocol provides a starting point for developing an in-house HPLC method.

Instrumentation and Conditions (Adapted from similar compound analysis):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., sodium dihydrogen phosphate buffer, pH adjusted) and an organic solvent like acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Detection Wavelength: Approximately 210-220 nm, where the carboxyl group absorbs. The optimal wavelength should be determined by scanning a standard solution.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of sodium 2-oxobutanoate in the mobile phase to create a standard curve.

  • Sample Preparation: Dilute an aliquot of your stock solution to fall within the range of the standard curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Data Interpretation: Compare the peak area and retention time of your sample to the standard curve to determine the concentration and purity of your stock solution. A single, sharp peak at the expected retention time indicates a pure solution. The appearance of additional peaks may suggest degradation.

Stability and Storage Recommendations

Based on available data and the chemical nature of α-keto acids, the following storage conditions are recommended to ensure the stability of sodium 2-oxobutanoate stock solutions.

Storage ConditionRecommended DurationRationale
-80°C in light-blocking cryovials Up to 6 monthsMinimizes chemical degradation and prevents photodegradation. Recommended for long-term storage.[6]
-20°C in light-blocking cryovials Up to 1 monthSuitable for short-term storage of working aliquots.[6]
2-8°C (Refrigerated) Not recommended for solutionsIncreased risk of microbial growth and chemical degradation over time.
Room Temperature Not recommended for solutionsSignificant potential for degradation.

It is crucial to avoid repeated freeze-thaw cycles.

Safety, Handling, and Disposal

Sodium 2-oxobutanoate is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the powder and solutions.

  • Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse thoroughly with water.

  • Disposal: Dispose of unused solutions and empty containers in accordance with local, state, and federal regulations. For small quantities, disposal down the drain with copious amounts of water is generally acceptable, but institutional guidelines should always be followed.

Diagram: Decision Tree for Stock Solution Preparation and Use

G start Need Sodium 2-Oxobutanoate Stock Solution aqueous_app Aqueous Application? (e.g., Cell Culture) start->aqueous_app prep_aqueous Prepare Aqueous Stock (Protocol 1) aqueous_app->prep_aqueous Yes prep_dmso Prepare DMSO Stock aqueous_app->prep_dmso No qc_check Perform QC? (e.g., HPLC) prep_aqueous->qc_check prep_dmso->qc_check qc_check->prep_aqueous Fail use_solution Use in Experiment qc_check->use_solution Pass store_solution Store Aliquots (-20°C or -80°C) use_solution->store_solution

Caption: A decision-making workflow for the preparation and use of sodium 2-oxobutanoate stock solutions.

Conclusion

The preparation of stable and reliable stock solutions of sodium 2-oxobutanoate is a fundamental prerequisite for successful research in areas where this metabolite plays a key role. By adhering to the principles of using high-purity solvents, appropriate sterile techniques, and proper storage conditions, researchers can minimize the risk of experimental variability caused by solution instability. The implementation of a robust quality control procedure, such as HPLC, further ensures the integrity of the prepared stocks. This application note provides the necessary framework for laboratories to confidently prepare and utilize sodium 2-oxobutanoate in their research endeavors.

References

  • Li, Y., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. Metabolites, 11(9), 609. [Link]

  • PathBank. Threonine and 2-Oxobutanoate Degradation (Caenorhabditis elegans). (2018). [Link]

  • GMP Plastics. Sterile Filtration in Cell Culture: Importance & Best Practices. (2023). [Link]

  • Rupa Health. α-Ketobutyric Acid. [Link]

  • PubChem. 2-oxobutanoate degradation I. [Link]

  • SMPDB. Threonine and 2-Oxobutanoate Degradation. (2013). [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • UC Davis Safety Services. Safe Handling of Radioisotopes. (2020). [Link]

  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • International Atomic Energy Agency. Safe Handling of Radionuclides. [Link]

  • Environmental Health and Safety, University of Washington. Radioactive Waste Disposal Guidelines. [Link]

  • Office of Environmental Health and Safety, University of California, Berkeley. Handling Radioactive Materials Safely. [Link]

  • Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023). [Link]

  • Critical Process Filtration. Filtration in the Preparation of Cell Culture Media & Buffers. [Link]

  • PubMed. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2009). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Ketoglutaric acid. [Link]

  • MDPI. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). [Link]

Sources

Troubleshooting & Optimization

How to improve the stability of sodium 2-oxobutanoate in aqueous solutions?

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with Sodium 2-Oxobutanoate (also known as sodium


-ketobutyrate).

Executive Summary & Chemical Context

Sodium 2-oxobutanoate (C


H

NaO

) is the sodium salt of

-ketobutyric acid. Like its structural analog sodium pyruvate, it is inherently unstable in aqueous solution. It acts as a "soft" electrophile and is prone to multiple degradation pathways that are accelerated by heat, light, alkaline pH, and transition metals.

Primary Instability Mechanisms:

  • Aldol-like Condensation (Polymerization): In neutral to alkaline pH, the enol form reacts with the keto form to generate dimers (para-isotetronic acid derivatives) and oligomers. This often manifests as a yellowing of the solution.

  • Oxidative Decarboxylation: In the presence of reactive oxygen species (ROS) or metal catalysts (e.g., Fe

    
    , Cu
    
    
    
    ), the
    
    
    -keto group is susceptible to cleavage, releasing CO
    
    
    and forming propionate species.
  • Keto-Enol Tautomerization: The equilibrium between the keto form and the gem-diol (hydrated) form is pH-dependent and dictates reactivity.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution of sodium 2-oxobutanoate turned faint yellow after 24 hours at 4°C. Is it still usable?

A: Likely No. The yellow color indicates the formation of condensation products (dimers/polymers) via aldol-like reactions.

  • Mechanism: At pH > 7.0, the enolate ion concentration increases, attacking the carbonyl carbon of a neighboring molecule. This forms a parapyruvate-like dimer.

  • Corrective Action: Discard the solution. For future preparations, lower the pH of your stock solvent to slightly acidic (pH 5.0–6.0) if your assay permits, or strictly maintain the solution at -20°C or -80°C immediately after preparation.

  • Pro-Tip: Visually inspect for "schlieren" lines (viscosity changes) which often precede distinct yellowing.

Issue 2: Concentration Loss in Assays

Q: I observe a 10-15% loss in concentration over a 4-hour assay window at Room Temperature (RT). How can I stabilize this?

A: This is likely due to spontaneous decarboxylation catalyzed by trace metals or light.

  • Troubleshooting Steps:

    • Chelation: Add 0.1–0.5 mM EDTA to your buffer. Trace iron or copper in water sources can catalyze oxidative decarboxylation of

      
      -keto acids.
      
    • Light Protection:

      
      -Keto acids are photo-labile. Wrap tubes in foil or use amber microcentrifuge tubes.
      
    • Temperature: Keep the reservoir on ice (4°C) and only warm aliquots to 37°C immediately prior to the enzymatic reaction.

Issue 3: Sterilization Methods

Q: Can I autoclave my sodium 2-oxobutanoate stock solution?

A: Absolutely Not.

  • Reasoning: The high heat (121°C) and pressure will cause rapid polymerization and decarboxylation. The solution will turn dark orange/brown and lose biological activity.

  • Protocol: Use 0.22 µm PES (Polyethersulfone) or PVDF syringe filters . Avoid Nylon filters if possible, as they can sometimes leach extractables that interact with keto acids.

Issue 4: Storage Format

Q: Should I store the compound as a powder or a frozen solution?

A: Powder is preferred for long-term storage.

  • Powder: Store at -20°C with a desiccant. The salt is hygroscopic; moisture absorption accelerates hydrolysis.

  • Solution: If you must store liquid, prepare a high-concentration stock (e.g., 100 mM), aliquot into single-use volumes, and store at -80°C. Stability at -20°C is acceptable for <1 month, but -80°C is required for >1 month stability.

Experimental Protocols

Protocol A: Preparation of a High-Stability Stock Solution (100 mM)

Use this protocol to minimize degradation during the dissolution phase.

Reagents:

  • Sodium 2-oxobutanoate (High Purity)

  • Milli-Q Water (18.2 MΩ·cm), degassed

  • 0.5 M EDTA (pH 8.0) stock (optional)

Workflow:

  • Degas Water: Sonicate or bubble N

    
     through Milli-Q water for 10 minutes to remove dissolved oxygen (reduces oxidative decarboxylation risk).
    
  • Chill: Pre-chill the water to 4°C on ice.

  • Weighing: Weigh the powder quickly to minimize moisture uptake.

  • Dissolution: Add powder to the cold water.

    • Optional: Add EDTA to a final concentration of 100 µM to chelate trace metals.

    • Note: Do not vortex vigorously (introduces oxygen). Swirl gently or use a magnetic stirrer on slow speed.

  • Filtration: Immediately filter through a 0.22 µm membrane into a sterile vessel.

  • Aliquot & Freeze: Dispense into light-protective tubes (e.g., amber tubes). Snap-freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C.

Protocol B: Stability Validation Assay

Before running critical experiments, validate your stock.

ConditionMethodAcceptance Criteria
Visual Inspect against white backgroundClear, colorless. No precipitate.
pH Check Micro-pH probepH should be ~6.0–7.0 (unbuffered). Shifts >0.5 pH units indicate degradation.
Enzymatic LDH Assay (Lactate Dehydrogenase)2-oxobutanoate is a substrate for LDH (H-subunit). Compare V

against a fresh standard. >95% activity required.

Visualizations

Diagram 1: Degradation Pathways of -Keto Acids

This diagram illustrates the two competing degradation pathways you must mitigate: oxidative decarboxylation (driven by air/metals) and polymerization (driven by pH).

DegradationPathways Keto Sodium 2-Oxobutanoate (Keto Form) Enol Enol Form (Reactive Nucleophile) Keto->Enol pH > 7.0 Alkaline Conditions Propionyl Propionate + CO2 (Loss of Activity) Keto->Propionyl Oxidative Decarboxylation (H2O2, Fe2+, UV Light) GemDiol Gem-Diol (Hydrated Form) Keto->GemDiol Water Addition Enol->Keto Equilibrium Dimer Parapyruvate-like Dimer/Polymer (Yellow Color) Enol->Dimer Aldol Condensation (Irreversible) GemDiol->Keto Dehydration

Caption: Competing degradation pathways. Alkaline pH drives polymerization (red path, left), while oxidants/metals drive decarboxylation (red path, right).

Diagram 2: Optimized Preparation Workflow

Follow this logic flow to ensure maximum stability during stock preparation.

PrepWorkflow Start Start: Powder Solvent Solvent Prep: Degas Water + Chill to 4°C Start->Solvent Hygroscopic! Work fast Dissolve Dissolution: Add EDTA (0.1mM) Gentle Swirl (No Vortex) Solvent->Dissolve Minimize O2 Filter Sterilization: 0.22 µm PES Filter Dissolve->Filter Remove particulates Storage Storage: Aliquot -> Snap Freeze Store -80°C Filter->Storage Immediate

Caption: Critical path for stock preparation. Note the emphasis on temperature control (4°C) and oxygen removal.

Stability Data Summary

The following table summarizes stability expectations based on storage conditions. Data is extrapolated from


-ketobutyrate and pyruvate analog studies.
Storage ConditionPhaseEstimated StabilityPrimary Risk Factor
-80°C Frozen Solution6 MonthsFreeze-thaw cycles
-20°C Frozen Solution1 MonthSlow hydrolysis / Crystal growth
4°C Liquid (Dark)24–48 HoursMicrobial growth / Polymerization
25°C (Room Temp) Liquid (Light)< 8 HoursPhotochemical degradation
25°C (Room Temp) Liquid (Dark)12–24 HoursOxidative decarboxylation

References

  • MedChemExpress. Sodium 2-oxobutanoate Product Information & Storage. Retrieved from

  • Sigma-Aldrich. Sodium 2-oxobutyrate Safety & Handling. Retrieved from

  • National Institutes of Health (NIH). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. (Analogous carboxylate salt stability data). Retrieved from

  • Griffith, T. M., et al. Hyperpolarized [13C]ketobutyrate, a molecular analog of pyruvate. (Discusses enzymatic stability and handling for MRI). Retrieved from

  • Mishra, P., et al. Alpha-ketobutyrate links alterations in cystine metabolism to glucose oxidation. (Metabolic context and solution handling). Retrieved from

Troubleshooting low yield in sodium 2-oxobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Sodium 2-Oxobutanoate (Sodium


-Ketobutyrate) Synthesis
Audience:  Organic Chemists, Process Development Scientists
Date:  February 05, 2026[1]

Introduction: The Instability Factor

Sodium 2-oxobutanoate (CAS: 2013-26-5) is the sodium salt of 2-oxobutanoic acid (alpha-ketobutyric acid).[1][2][3] While the salt is relatively stable, the free acid intermediate is notoriously unstable. It is prone to decarboxylation (to propionaldehyde) and self-aldol polymerization under both strongly acidic and alkaline conditions.

Low yield in this synthesis is rarely due to a single catastrophic failure but rather a cascade of inefficiencies in the Claisen condensation or the subsequent hydrolysis/decarboxylation steps. This guide deconstructs the standard diethyl oxalate + ethyl propionate route to isolate these failure points.

Module 1: The Claisen Condensation (Carbon-Carbon Bond Formation)[1][5]

The Reaction:



Troubleshooting Guide

Q1: My reaction mixture turns dark brown/black immediately. Is this normal? A: No. A dark color indicates oxidation or polymerization , usually caused by moisture or impure sodium ethoxide (NaOEt).

  • The Fix: Ensure your NaOEt is a free-flowing white/yellowish powder. If it is orange or brown, it has oxidized. Use freshly distilled solvents.[4] The reaction must be performed under strict inert atmosphere (

    
     or 
    
    
    
    ).

Q2: I am getting low conversion of the starting material. What is the critical parameter? A: The Order of Addition and Temperature Control .

  • Standard Protocol: Adding the ester mixture to the base often leads to localized hot spots and side reactions.

  • Optimized Protocol (High Yield): Cool the mixture of diethyl oxalate and ethyl propionate to 0–10°C first, then add the NaOEt solution slowly. This "Reverse Addition" controls the exotherm and prevents the condensation of ethyl propionate with itself (self-Claisen) rather than with the oxalate [1].

Q3: The intermediate isn't precipitating or solidifying. A: The intermediate (diethyl 2-methyloxalacetate) is an oil or low-melting solid.[1] Do not attempt to isolate it as a solid if you are struggling. Proceed directly to the hydrolysis step, but ensure you remove the ethanol byproduct via vacuum distillation first to drive the equilibrium forward.

Module 2: Hydrolysis & Decarboxylation (The "Yield Killer")

The Reaction:


[1]
Troubleshooting Guide

Q4: My yield drops significantly after acidification. Where did the product go? A: You likely triggered uncontrolled decarboxylation .

  • Mechanism: Alpha-keto acids lose

    
     easily.[1] If you heat the free acid above 50–60°C during hydrolysis without careful monitoring, you will decarboxylate the alpha-keto group (producing propionaldehyde) instead of just the ester hydrolysis/decarboxylation of the oxalate moiety.
    
  • The Fix: Perform hydrolysis with dilute sulfuric acid (approx. 10-20%) and keep the temperature strictly below 40°C until the ester is cleaved. Only then apply mild heat to drive off the specific carboxyl group derived from the oxalate [2].

Q5: I see a viscous "tar" instead of a clean aqueous layer. A: This is polymerization . Alpha-keto acids are highly reactive electrophiles.[1]

  • Cause: pH was likely too high (alkaline) for too long, or the acid concentration was too high (causing acid-catalyzed aldol condensation).

  • The Fix: Avoid alkaline hydrolysis (saponification) for the intermediate ester. Acid hydrolysis is preferred because it minimizes the exposure of the sensitive ketone group to base, which triggers polymerization.

Module 3: Salt Formation & Purification

The Reaction:


[1][2]
Troubleshooting Guide

Q6: I cannot get the sodium salt to crystallize; it remains a goo. A: Sodium 2-oxobutanoate is extremely hygroscopic .

  • The Fix:

    • Solvent Choice: Do not use water for the final salt formation if possible. React the free acid with Sodium Ethoxide (NaOEt) in dry ethanol. The sodium salt is insoluble in ethanol and will precipitate as a white powder.

    • Drying: You must dry the salt under high vacuum over

      
      . Any residual water will turn the salt into a deliquescent gum.
      

Q7: The final product is yellow instead of white. A: Yellowing indicates trace polymerization or oxidation products (diketones).

  • The Fix: Recrystallize from minimal methanol/ethanol. If the color persists, wash the free acid layer with dichloromethane before salt formation to remove non-polar organic impurities.

Visualizing the Workflow

Figure 1: Optimized Synthetic Workflow & Critical Control Points

G Start Reagents: Diethyl Oxalate + Ethyl Propionate Condensation Claisen Condensation (0-10°C, NaOEt, N2 atm) Start->Condensation Strict Anhydrous Intermediate Intermediate: Diethyl 2-methyloxalacetate Condensation->Intermediate Yield Point 1: Moisture Control Hydrolysis Acid Hydrolysis (Dilute H2SO4, <40°C) Intermediate->Hydrolysis Remove EtOH Decarb Controlled Decarboxylation (Mild Heat, -CO2) Hydrolysis->Decarb FreeAcid Free Acid: 2-Oxobutanoic Acid Decarb->FreeAcid Yield Point 2: Temp Control SaltForm Salt Formation (NaOEt in EtOH) FreeAcid->SaltForm Avoid Aqueous Base Final Final Product: Sodium 2-Oxobutanoate SaltForm->Final Precipitation

Caption: Optimized workflow for Sodium 2-Oxobutanoate synthesis highlighting critical yield-loss nodes (Blue/Yellow/Red).

Figure 2: Troubleshooting Decision Tree

Tree Problem Low Yield Detected Check1 Is the mixture dark/tarry? Problem->Check1 Yes1 Polymerization/Oxidation Check1->Yes1 Yes No1 Mixture is clear/light Check1->No1 No Action1 Action: Check NaOEt quality, lower hydrolysis temp. Yes1->Action1 Check2 Did precipitate form in final step? No1->Check2 No2 Solubility Issue Check2->No2 No Yes2 Low Mass Balance Check2->Yes2 Yes Action2 Action: Switch solvent system to EtOH/Et2O (Anhydrous) No2->Action2 Action3 Action: Check for 'Double' Decarboxylation (Temp too high) Yes2->Action3

Caption: Diagnostic logic flow for identifying the root cause of yield loss.

Summary of Critical Parameters

ParameterSpecificationWhy it matters?
NaOEt Quality White/Light Yellow PowderDark/Orange NaOEt indicates oxidation, which kills the Claisen condensation yield.[1]
Reaction Temp (Step 1) 0°C – 15°CPrevents side reactions (self-condensation of propionate).[1]
Hydrolysis Temp < 40°CHigh temp causes polymerization of the alpha-keto acid.[1]
Salt Formation pH Neutral (Stoichiometric)Excess base triggers aldol-like condensation of the product.[1]
Final Solvent Ethanol/EtherThe sodium salt is soluble in water but insoluble in ethanol.[1] Use this to precipitate it.

References

  • Patent US4902819A. Preparation of sodium diethyl oxalacetate. (1990). Describes the "reverse addition" technique and temperature controls critical for oxalacetate derivatives.

  • Organic Syntheses. Ethyl Ethoxalylpropionate. Coll. Vol. 2, p.272 (1943); Vol. 14, p.38 (1934). The foundational procedure for the condensation of ethyl propionate and diethyl oxalate.[5]

  • Adickes, F. & Andresen, G. Preparation of alpha-keto acids.[6] Liebigs Ann. Chem. 555, 41 (1944). Discusses the stability and decarboxylation mechanisms of 2-oxobutanoic acid.

  • Sigma-Aldrich. Sodium 2-oxobutyrate Product Sheet. Physical properties and solubility data.[4][7][8]

Sources

Preventing degradation of sodium 2-oxobutanoate during sample preparation.

[1][2][3]

Topic: Preventing Degradation of Sodium 2-Oxobutanoate during Sample Preparation Document ID: TS-SOB-001 Version: 2.0 (Current)[1][2][3]

The Core Issue: Why is Sodium 2-Oxobutanoate Unstable?

Q: Why does my sodium 2-oxobutanoate signal disappear or fluctuate during analysis?

A: Sodium 2-oxobutanoate (also known as sodium

123

Unlike simple organic acids, the adjacent ketone and carboxylate groups create an electron-withdrawing environment that weakens the C1-C2 bond and activates the

2
Degradation Mechanisms[1][2][3][4]
  • Oxidative Decarboxylation: In the presence of reactive oxygen species (ROS) or peroxides (common in impure solvents), the molecule loses CO

    
     to form propionyl derivatives.
    
  • Enolization & Polymerization: At alkaline pH (

    
    8.0), the keto form shifts to the enol form.[3] These enols can attack other keto molecules (Aldol-like condensation), creating dimers and polymers.[2][3] This often manifests as the solution turning yellow .[3]
    
  • Hygroscopic Hydrolysis: The solid salt is highly hygroscopic.[3] It absorbs atmospheric moisture, leading to "clumping" and hydrolysis errors during weighing.[2][3]

Visualizing the Vulnerability

The following diagram illustrates the chemical fate of the molecule under suboptimal conditions.

DegradationPathwaysStartSodium 2-Oxobutanoate(Active Keto Form)EnolEnol Intermediate(Reactive Nucleophile)Start->EnolAlkaline pH (>8.0)Temp > 25°CDecarbPropionyl Radical/PropionateStart->DecarbOxidative Stress (H2O2)UV LightDimerParapyruvate-likePolymers (Yellow)Enol->DimerAldol Condensation

Figure 1: Chemical degradation pathways. High pH drives polymerization (yellowing), while oxidative stress drives decarboxylation (mass loss).[2]

Storage & Handling Protocols

Q: Can I store the stock solution at -20°C?

A: NO. Aqueous solutions of sodium 2-oxobutanoate are inherently unstable.[2][3] Even at -20°C, freeze-thaw cycles promote degradation.[1][2][3]

Stability Matrix

Use this table to determine the lifespan of your reagent.

StateConditionStability EstimateCritical Action
Solid Powder -20°C, Desiccated6 MonthsKeep container tightly sealed; warm to RT before opening to prevent condensation.[1][2][3]
Solid Powder -80°C, Desiccated12+ MonthsBest for long-term archiving.[1][2][3]
Aqueous Solution 4°C (On Ice)< 4 HoursPrepare Fresh Daily. Do not store.[1][2][3]
Aqueous Solution Frozen (-20°C)UnreliableAvoid.[1][2][3] Crystallization concentrates salts/pH changes, accelerating degradation.[2][3]
Derivatized 4°C / -20°CDays to WeeksStable only if chemically locked (e.g., with OPD or 3-NPH).

Master Sample Preparation Protocol

Q: How do I prepare a solution for LC-MS or Enzymatic Assays without losing titer?

A: You must use a "Just-in-Time" preparation strategy. Follow this workflow strictly.

Reagents Required[1][2][3][5][6][7][8][9]
  • Buffer: 100 mM Sodium Phosphate or HEPES (pH 7.0–7.5). Avoid Tris if possible (primary amines can react with ketones).[3]

  • Solvent: LC-MS grade water (degassed to remove oxygen).[2][3]

  • Tools: Amber glass vials (UV protection), ice bucket.

Step-by-Step Workflow
  • Equilibration: Remove the solid reagent from the freezer. Allow it to reach room temperature in a desiccator (approx. 20 mins) before opening.

    • Why? Opening a cold bottle condenses atmospheric water onto the powder, ruining the remaining stock.

  • Weighing: Weigh the powder quickly. Do not leave the container open.

  • Dissolution: Dissolve in cold (4°C) degassed buffer. Vortex briefly.

  • Filtration: If sterilization is needed, use a 0.22

    
    m PVDF or PES filter.[2][3] Do not autoclave.
    
  • Usage: Keep the tube on ice and protected from light. Use within 4 hours.

Decision Tree: Sample Prep Strategy

SamplePrepStartStart: Weigh ReagentQ1What is your endpoint?Start->Q1PathAEnzymatic Assay(e.g., LDH)Q1->PathAFunctional ActivityPathBAnalytical Quant(LC-MS/GC-MS)Q1->PathBMass SpecStepA1Dissolve in coldPhosphate Buffer (pH 7.4)PathA->StepA1StepB1Derivatization Required(Lock the Ketone)PathB->StepB1StepA2Keep on ICEUse within 2 hoursStepA1->StepA2StepB2Add OPD or 3-NPH reagentIncubate 60°C, 30 minStepB1->StepB2StepB3Stable Quinoxaline DerivativeReady for InjectionStepB2->StepB3

Figure 2: Workflow decision tree. Analytical quantification requires chemical derivatization to prevent degradation during ionization.

Troubleshooting Specific Scenarios

Q: My stock solution turned yellow after 2 hours. Is it still usable? A: Discard it immediately.

  • Diagnosis: The yellow color indicates the formation of aldol condensation polymers.

  • Cause: The pH was likely too high (

    
    8.[3]0) or the temperature rose above 4°C.[3]
    
  • Fix: Adjust your buffer to pH 7.0–7.4 and ensure the tube stays buried in ice.

Q: I see poor reproducibility in LC-MS peak areas. A: Native

123
  • Fix: You must derivatize.

  • Protocol: React samples with o-phenylenediamine (OPD) . OPD reacts with the

    
    -keto group to form a stable quinoxaline derivative.[3] This derivative is heat-stable, ionizes well, and does not degrade during the run.[2]
    

Q: The solid powder is clumpy and sticky. A: The stock has absorbed moisture (hygroscopic failure).

  • Impact: Your molar calculations will be wrong because you are weighing water weight, not just compound weight.[2][3]

  • Fix: Purchase a fresh bottle. Aliquot the new bottle into single-use vials under dry nitrogen/argon gas immediately upon receipt.

Validation: How to Prove Your Stock is Good

Don't guess. Use the Lactate Dehydrogenase (LDH) Functional Assay to validate your substrate quality.[3] LDH accepts 2-oxobutanoate as a substrate analog for pyruvate.[2][3]

The Reaction:

123

Validation Protocol:

  • Prepare 0.15 mM NADH in Phosphate Buffer (pH 7.4).[3]

  • Add your Sodium 2-oxobutanoate sample (approx 1 mM).[2][3]

  • Read Absorbance at 340 nm (Baseline).[3]

  • Add LDH enzyme (approx 1-2 Units).[2][3]

  • Monitor the decrease in A340.[3][4]

    • Pass: Rapid, linear decrease in absorbance (NADH oxidation).[2][3]

    • Fail: No change or very slow rate (indicates substrate degradation).[2][3]

References

  • Sigma-Aldrich. Sodium 2-oxobutyrate Product Information & Safety Data Sheet.[1][2][3]Link[2][3]

  • PubChem. Sodium 2-oxobutanoate Compound Summary (CID 23673454).[2][3] National Library of Medicine.[3] Link[2][3]

  • Magni, F. et al. (1994).[2][3] Determination of alpha-keto acids in biological fluids by HPLC with fluorescence detection. (Demonstrates OPD derivatization necessity).

  • RayBiotech. Lactate Dehydrogenase (LDH) Activity Assay Kit Protocol. (Basis for enzymatic validation). Link

  • Master Organic Chemistry. Decarboxylation of Alpha vs Beta Keto Acids. (Mechanistic grounding).[3] Link

Addressing matrix effects in LC-MS analysis of 2-oxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Bioanalysis Division Topic: Troubleshooting Matrix Effects in 2-Oxobutanoate (α-Ketobutyrate) Analysis Ticket ID: #KB-2024-ME Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely experiencing ion suppression or isobaric interference due to the complex biological matrix (plasma/tissue) competing with 2-oxobutanoate for ionization charge. Because 2-oxobutanoate is a small, polar, endogenous α-keto acid (


), it elutes early in Reversed-Phase (RP) chromatography—right in the "suppression zone" where salts and phospholipids elute.

This guide provides a root-cause analysis and validated workflows to mitigate these effects.

Part 1: The Diagnostic Workflow

Before changing your method, confirm the source of the signal loss.

Q: How do I know if it’s matrix effect (ME) or just low recovery? A: You must decouple extraction efficiency from ionization efficiency. Use the Post-Column Infusion method for a qualitative snapshot, or the Post-Extraction Spike method for quantification.

Visualizing the Mechanism of Matrix Effects

The following diagram illustrates how co-eluting matrix components (phospholipids/salts) steal charge from your analyte in the ESI droplet.

MatrixEffect cluster_ESI Electrospray Ionization (ESI) Source Droplet Charged Droplet (Limited Surface Charge) Analyte 2-Oxobutanoate (Analyte) Droplet->Analyte Encapsulates Matrix Phospholipids/Salts (Matrix) Droplet->Matrix Encapsulates Competition Charge Competition (Matrix has higher affinity) Analyte->Competition Matrix->Competition High Conc. Suppression Ion Suppression (Analyte Signal Drop) Competition->Suppression MS_Detector MS Detector (Reduced Response) Suppression->MS_Detector

Figure 1: Mechanism of Ion Suppression in ESI.[1] High-abundance matrix components monopolize the available charge on the droplet surface, preventing the analyte from ionizing.

Part 2: Troubleshooting Q&A

Issue 1: "My Internal Standard (IS) response varies wildly between samples."

Root Cause: You are likely using a structural analog (e.g., 2-oxovalerate) rather than a Stable Isotope Labeled (SIL) IS. Technical Insight: Matrix effects are local to specific retention times. If your IS does not co-elute exactly with 2-oxobutanoate, it experiences a different matrix environment. Solution:

  • Mandatory: Use Sodium 2-oxobutyrate-13C4 or 2-oxobutanoate-d5 as your Internal Standard.

  • Why: The SIL-IS co-elutes perfectly and suffers the exact same suppression as the analyte. The ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.

Issue 2: "I see a huge peak in my blank samples."

Root Cause: 2-oxobutanoate is an endogenous metabolite (product of threonine/methionine catabolism). "Blank" plasma is never truly blank. Technical Insight: Standard background subtraction is risky if the endogenous levels vary between lots of blank matrix. Solution:

  • Approach A (Surrogate Matrix): Use PBS (Phosphate Buffered Saline) or BSA (Bovine Serum Albumin) solution for your calibration curve. Validate "Parallelism" to ensure the ionization efficiency in PBS matches plasma.

  • Approach B (Surrogate Analyte): Use the SIL-IS (e.g., ^13C-2-oxobutanoate) as the "analyte" for the curve in real plasma, assuming the response factor is identical to the unlabeled form.

Issue 3: "My retention time is unstable, and sensitivity is poor."

Root Cause: Underivatized keto acids are unstable and poorly retained on C18 columns. They elute with the solvent front (dead volume), where matrix suppression is most severe. Solution: Derivatization is not optional; it is critical.

  • Protocol: Derivatize with o-Phenylenediamine (OPD) .

  • Mechanism: OPD reacts with the α-keto group to form a quinoxalinone derivative. This adds a hydrophobic ring structure, shifting retention to a cleaner region of the chromatogram (e.g., 4-6 mins on C18) and enhancing ionization efficiency.

Part 3: Validated Experimental Protocol

Workflow: Derivatization-Based Extraction

This workflow minimizes matrix effects by chemically modifying the analyte to separate it from early-eluting salts.

Reagents:

  • Derivatizing Agent: 50 mM o-Phenylenediamine (OPD) in 2M HCl.

  • Internal Standard: ^13C4-2-Oxobutanoate (10 µM).

  • Precipitation Agent: Acetonitrile (ACN).

Step-by-Step Guide:

  • Sample Aliquot: Transfer 50 µL of Plasma/Tissue Homogenate to a tube.

  • IS Addition: Add 10 µL of SIL-IS. Vortex.

  • Derivatization (The Critical Step):

    • Add 50 µL of OPD reagent .

    • Incubate at 60°C for 20 minutes (or room temp for 2 hours in dark).

    • Why: Acidic conditions catalyze the condensation reaction and precipitate some proteins.

  • Protein Precipitation:

    • Add 200 µL ACN. Vortex vigorously.

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Analysis: Inject the supernatant onto a C18 column.

Data Comparison: Extraction Methods vs. Matrix Effect (ME%) Values closer to 100% indicate minimal matrix effect. Values <100% indicate suppression.[2]

Extraction MethodAnalyte FormRetention TimeMatrix Effect (%)Sensitivity (S/N)
Protein Precip (PPT) Underivatized0.8 min (Void)45% (Severe Suppression)Low
PPT + OPD Derivatization Quinoxalinone4.5 min92% (Acceptable) High
Solid Phase Extraction (SPE) Underivatized0.9 min65% (Moderate)Medium

Part 4: Visualizing the Derivatization Pathway

The following diagram shows how OPD transforms the unstable keto acid into a stable, retainable quinoxalinone derivative.

Derivatization cluster_benefit Analytical Benefit Substrate 2-Oxobutanoate (Polar, Unstable) Intermediate Schiff Base Intermediate Substrate->Intermediate + OPD / H+ Reagent o-Phenylenediamine (OPD) Reagent->Intermediate Product 3-Ethylquinoxalin-2(1H)-one (Non-polar, Stable) Intermediate->Product - H2O (Cyclization) Benefit Retains on C18 Escapes Suppression Zone Product->Benefit

Figure 2: Reaction pathway of 2-oxobutanoate with OPD. The resulting quinoxalinone is hydrophobic, allowing separation from polar matrix interferences.

References

  • Assessment of Matrix Effects in LC-MS Bioanalysis. National Institutes of Health (NIH). Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Threonine and 2-Oxobutanoate Degradation Pathway. PubChem. Available at: [Link][3]

Sources

Technical Guide: Optimizing Cell Culture Media with Sodium 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Niche of Sodium 2-Oxobutanoate

Sodium 2-oxobutanoate (also known as


-ketobutyrate  or 

-KB
) is a potent but often misunderstood metabolic intermediate. Unlike its cousin

-ketoglutarate (

-KG), which is widely used as a direct ammonia scavenger,

-KB serves a distinct role in mitochondrial flux and antioxidant defense .

It is a key node in the catabolism of amino acids (Threonine, Methionine) and the transsulfuration pathway (Glutathione synthesis). In CHO and stem cell cultures, precise supplementation can enhance culture longevity and bypass upstream TCA cycle bottlenecks. However, it possesses a narrower therapeutic window than


-KG; improper dosing can inhibit pyruvate metabolism and mitochondrial substrate-level phosphorylation.

This guide provides the protocols to harness


-KB safely for enhanced cell viability and productivity. 

Mechanism of Action

To optimize its use, you must understand where


-KB fits into the cellular engine. It enters the TCA cycle downstream of the standard glucose entry point, providing an alternative anaplerotic feed.
Pathway Diagram: The -KB Flux Node

AlphaKetobutyrate_Pathway Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Threonine Threonine AKB Sodium 2-Oxobutanoate (Alpha-Ketobutyrate) Threonine->AKB Threonine Dehydratase Cysteine Cysteine Cystathionine->Cysteine Cystathionine->AKB Byproduct Glutathione Glutathione (GSH) (Antioxidant) Cysteine->Glutathione PropionylCoA Propionyl-CoA AKB->PropionylCoA PDC/BCKDC Complex SuccinylCoA Succinyl-CoA (TCA Cycle Entry) PropionylCoA->SuccinylCoA TCA TCA Cycle (Energy Production) SuccinylCoA->TCA

Figure 1:


-KB links amino acid catabolism and antioxidant synthesis (via Cysteine) to energy production (TCA Cycle). Supplementation bypasses upstream limitations.

Preparation & Stability Protocols

CAUTION: Sodium 2-oxobutanoate is hygroscopic and sensitive to decarboxylation if mishandled.

Stock Solution Preparation (100 mM)
  • Weighing: Weigh the powder quickly in a humidity-controlled environment.

  • Solvent: Dissolve in cell culture grade water (WFI).

    • Note: Avoid DMSO if possible; solubility is lower and DMSO can induce differentiation in some cell lines.

  • Sterilization: Filter immediately through a 0.22 µm PES membrane . Do not autoclave.

  • Storage:

    • Aliquot into single-use volumes (e.g., 1 mL).

    • Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

    • Do not freeze-thaw. Discard any unused thawed portion.

Optimization Protocol: The "Safe-Window" Titration

Unlike


-KG, which is tolerated at high millimolar concentrations (10-20 mM), 

-KB can be inhibitory to pyruvate oxidation at concentrations >5-10 mM. You must determine the Maximum Effective Concentration (MEC) for your specific cell line.
Experimental Design: Dose-Response Matrix

Objective: Identify the concentration that maximizes Viable Cell Density (VCD) and Titer without inducing toxicity.

Step 1: The Range Finding (96-well or Spin Tube) Seed cells at standard inoculation density (e.g.,


 cells/mL).
Condition[Na-2-oxobutanoate] (mM)Rationale
Control 0 mMBaseline performance.
Low 0.5 mMSubtle metabolic modulation.
Medium 2.0 mMStandard starting point for efficacy.
High 5.0 mMUpper limit for most CHO/HEK lines.
Toxic Limit 10.0 mMPositive control for toxicity (expect growth inhibition).

Step 2: Readouts

  • Day 0-3: Monitor VCD daily. Early inhibition indicates acute toxicity.

  • Day 4+: Monitor Lactate and Ammonia.

    
    -KB should ideally lower lactate accumulation by diverting flux to Succinyl-CoA.
    

Troubleshooting Guide (Q&A)

Category: Growth & Viability

Q: My cells stopped growing immediately after adding 10 mM Sodium 2-oxobutanoate. Why? A: You have likely exceeded the metabolic capacity of the Propionyl-CoA carboxylase pathway.

  • Mechanism: Excess

    
    -KB can inhibit the Pyruvate Dehydrogenase Complex (PDC), effectively starving the TCA cycle of its primary fuel (pyruvate). It can also interfere with mitochondrial substrate-level phosphorylation.
    
  • Solution: Immediately reduce concentration to 2 mM . Perform the titration described in Section 4.

Q: I see no improvement in cell growth, but viability is maintained longer. Is this expected? A: Yes.


-KB is often "cytostatic" rather than mitogenic.
  • Insight: It extends the stationary phase (healthspan) rather than accelerating the log phase. This is ideal for protein production, as it keeps cells productive for longer periods without rapidly consuming nutrients or overcrowding.

Category: Metabolism (Lactate & Ammonia)

Q: Can I use Sodium 2-oxobutanoate to replace Alpha-Ketoglutarate for ammonia reduction? A: No, they are not interchangeable.

  • 
    -Ketoglutarate (
    
    
    
    -KG):
    Directly scavenges ammonia to form Glutamate.[1] It is the primary choice for ammonia toxicity.
  • 
    -Ketobutyrate (
    
    
    
    -KB):
    Its primary role is energy anaplerosis (Succinyl-CoA). While it can transaminate, it is less efficient at bulk ammonia removal.
  • Recommendation: If ammonia is your primary problem, use

    
    -KG. If lactate accumulation  or late-stage viability  is the problem, use 
    
    
    
    -KB.

Q: My lactate levels increased after addition. What happened? A: This suggests a bottleneck at the entry to the TCA cycle.

  • Diagnosis: If the conversion of

    
    -KB to Succinyl-CoA is slow (due to low cofactor levels like Vitamin B12 or Biotin), the cell may revert to glycolysis to compensate for the energy deficit.
    
  • Fix: Ensure your basal media is sufficient in Biotin and Vitamin B12 , which are cofactors for Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase, respectively.

Advanced Visualization: Troubleshooting Logic

Troubleshooting_Logic Start Issue Observed GrowthDrop Rapid Growth Drop Start->GrowthDrop LactateSpike Lactate Spike Start->LactateSpike NoEffect No Observable Effect Start->NoEffect Toxicity Toxicity: Inhibition of PDC GrowthDrop->Toxicity Cofactor Cofactor Deficiency (Biotin/B12) LactateSpike->Cofactor DoseLow Dose Too Low or Wrong Metabolic Target NoEffect->DoseLow Action1 Reduce Dose < 5mM Toxicity->Action1 Action2 Supplement Vit B12/Biotin Cofactor->Action2 Action3 Titrate Up to 5mM Check Basal Glutamine DoseLow->Action3

Figure 2: Decision tree for troubleshooting common issues during supplementation.

References

  • Sullivan, L. B., et al. (2015).[2] "Aspartate is an endogenous metabolic limitation for tumour growth." Nature Cell Biology. (Discusses the role of electron acceptors and alpha-ketobutyrate in mitochondrial function).

  • Chin, R. M., et al. (2014). "The metabolite

    
    -ketoglutarate extends lifespan by inhibiting ATP synthase and TOR." Nature. (Provides context on keto-acid supplementation mechanisms, distinguishing a-KG from a-KB). 
    
  • Pavlova, N. N., & Thompson, C. B. (2016). "The Emerging Hallmarks of Cancer Metabolism." Cell Metabolism.

    
    -KB). 
    
  • Hassell, T., et al. (1991). "Antibody production in CHO cells." Animal Cell Technology.

Sources

How to minimize background noise in 2-oxobutanoate colorimetric assays?

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subject: Precision Quantification of 2-Oxobutanoate in Complex Matrices.

2-Oxobutanoate (α-Ketobutyrate) is a critical intermediate in the catabolism of threonine and methionine and a biomarker for glutathione metabolism. In microbial biotechnology, it is the proxy readout for ACC deaminase activity (plant growth-promoting rhizobacteria).

However, accurate quantification is frequently compromised by high background noise . This noise stems from three distinct sources:

  • Structural Analogs: Pyruvate and α-Ketoglutarate cross-reacting with detection probes.

  • Protein Interference: Light scattering and endogenous enzymatic consumption of NADH.

  • Matrix Effects: Hemoglobin absorbance (in blood) or media turbidity (in culture).

This guide provides a modular troubleshooting framework to isolate and eliminate these noise sources.

Module 1: Sample Preparation & Matrix Interference

The Problem: Biological samples (serum, cell lysates) contain proteins that scatter light and enzymes (like endogenous LDH) that consume the assay substrate, creating false positives or drifting baselines.

Q: My background absorbance is high even before the reaction starts. How do I fix this?

A: You must perform rigorous deproteinization. Proteins absorb UV light and scatter visible light. Furthermore, endogenous enzymes in your sample will compete with the assay enzymes.

Recommended Protocol: Perchloric Acid (PCA) Precipitation While 10kDa spin columns are convenient, PCA precipitation is superior for stopping metabolic activity instantly and precipitating heme proteins that interfere with colorimetric reading (540 nm).

MethodProsConsNoise Reduction Rating
PCA Precipitation Instantly halts metabolism; removes heme; stabilizes analytes.Requires pH neutralization (KOH); potential dilution error.★★★★★ (High)
10kDa Spin Column Simple; no chemical additives.Does not stop enzymes immediately; clogging risk.★★★ (Medium)
Direct Assay Fast.High background; unstable signal.★ (Low)

Critical Step (Self-Validation): After adding KOH to neutralize the PCA, check the pH with a micro-strip. It must be between pH 6.5 and 8.[1]0. If it is too acidic, the enzymatic reporter will fail; if too basic, the probe (DNPH) may auto-oxidize.

Module 2: Chemical & Enzymatic Specificity

The Problem: The two most common detection methods—DNPH derivatization (540 nm) and LDH coupled enzymatic (340 nm)—are not perfectly specific. They cross-react with Pyruvate, which is often present at 10x-100x higher concentrations than 2-oxobutanoate.

Q: How do I distinguish 2-Oxobutanoate from Pyruvate?

A: The strategy depends on your detection method.

Scenario A: DNPH Method (Chemical Derivatization)

DNPH reacts with all α-keto acids (Pyruvate, α-Ketoglutarate, 2-Oxobutanoate) to form hydrazones.

  • Solution: You cannot chemically distinguish them easily in a single well. You must run a Sample Blank where the specific generating enzyme (e.g., ACC Deaminase or Threonine Dehydratase) is inhibited or absent.

    • Signal = (Reaction Well) - (Sample Blank Well)

    • The "Sample Blank" contains the crude lysate but no substrate (e.g., no ACC or Threonine). This accounts for the endogenous Pyruvate baseline.

Scenario B: Enzymatic Method (LDH Coupled)

Lactate Dehydrogenase (LDH) reduces 2-oxobutanoate to 2-hydroxybutyrate, oxidizing NADH to NAD+. However, LDH prefers Pyruvate.

  • Solution: Use a Differential Kinetic Read .

    • Pyruvate reacts rapidly (within 1-2 minutes).

    • 2-Oxobutanoate reacts slower.

    • Technique: Incubate the sample with LDH until the rapid Pyruvate signal stabilizes (approx. 5-10 mins). Then, add the specific substrate or trigger the reaction for 2-oxobutanoate.

Visualization: The Interference Pathway

The following diagram illustrates where noise enters the workflow and how to block it.

G Sample Biological Sample (Lysate/Serum) Pyruvate Pyruvate (Endogenous Noise) Sample->Pyruvate Target 2-Oxobutanoate (Target) Sample->Target DNPH DNPH Reagent Pyruvate->DNPH Fast Reaction LDH LDH Enzyme Pyruvate->LDH High Affinity (Km ~114µM) Target->DNPH Reaction Target->LDH Lower Affinity (Km ~26µM) Signal_Noise Pyruvate-Hydrazone (False Signal) DNPH->Signal_Noise Signal_Target 2-Oxobutanoate-Hydrazone (True Signal) DNPH->Signal_Target Block Mitigation: Sample Blanking Block->Signal_Noise Subtracts

Figure 1: Mechanism of Pyruvate interference in 2-Oxobutanoate assays. Both chemical (DNPH) and enzymatic (LDH) methods are susceptible to endogenous keto-acids.

Module 3: Optimized Low-Noise Protocol

Context: This protocol is optimized for the DNPH Colorimetric Method (common in ACC deaminase studies) but applies rigorous blanking to minimize noise.

Reagents
  • Reagent A: 0.2% 2,4-Dinitrophenylhydrazine (DNPH) in 2N HCl.[2]

  • Reagent B: 2N NaOH (or 4N NaOH for stronger color development).

  • Deproteinization Kit: PCA or 10kDa Spin Column.

Step-by-Step Workflow
  • Sample Pre-Treatment (Critical):

    • Centrifuge crude lysate at 10,000 x g for 10 min at 4°C.

    • Optional: Pass supernatant through a 10kDa spin column to remove endogenous LDH and hemoglobin.

  • Plate Setup (The "Self-Validating" Layout): Set up the following wells for every sample:

    Well TypeSample VolSubstrate (e.g., ACC)Buffer VolPurpose
    Test Well 50 µL10 µL40 µLMeasures Total Activity + Background
    Sample Blank 50 µL0 µL50 µLMeasures Endogenous Pyruvate/Noise
    Reagent Blank 0 µL10 µL90 µLMeasures Reagent Auto-absorbance
  • Incubation:

    • Incubate at 37°C for the defined enzymatic time (e.g., 30 min).

  • Derivatization (The "Kill" Step):

    • Add 100 µL Reagent A (DNPH) to all wells.

    • Incubate 20 min at 25°C. Note: Do not exceed 30 min as DNPH can degrade.

  • Color Development:

    • Add 100 µL Reagent B (NaOH) .

    • Observation: Color shifts to dark red/brown.

    • Wait exactly 5 minutes.

  • Measurement & Calculation:

    • Measure Absorbance (OD) at 540 nm .

    • Corrected OD = (Test Well - Sample Blank) - (Reagent Blank)

Troubleshooting Decision Tree

Troubleshooting Start Start: High Background / Noise CheckBlank Is 'Sample Blank' OD > 0.3? Start->CheckBlank HighBlank High Endogenous Keto-Acids (Pyruvate contamination) CheckBlank->HighBlank Yes LowBlank Check Reagents CheckBlank->LowBlank No Deproteinize Action: Perform PCA Deproteinization HighBlank->Deproteinize CheckWavelength Check Wavelength (Hemoglobin absorbs @ 540nm) LowBlank->CheckWavelength CheckTurbidity Is Sample Turbid? Deproteinize->CheckTurbidity Spin Action: Centrifuge 15,000xg Use Supernatant only CheckTurbidity->Spin Yes

Figure 2: Troubleshooting logic for isolating the source of background noise.

References

  • Honma, M., & Shimomura, T. (1978).[2] Metabolism of 1-aminocyclopropane-1-carboxylic acid. Agricultural and Biological Chemistry, 42(10), 1825-1831. (The foundational method for DNPH-based 2-oxobutanoate detection).

  • Abcam. (n.d.). Deproteinization Protocol using PCA. Technical Support Guide.

  • Sigma-Aldrich. (n.d.).[2] Enzymatic Assay of alpha-Ketobutyrate. Technical Bulletin.

  • Glick, B. R. (2014). Protocol for the assay of ACC deaminase activity in bacterial cells.

Sources

Validation & Comparative

A Tale of Two Keto Acids: A Comparative Guide to the Metabolic Fates of Sodium Pyruvate and Sodium 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the intricate landscape of cellular metabolism, the flow of carbon skeletons dictates the energetic and biosynthetic capacity of the cell. At a critical metabolic nexus stands pyruvate, the canonical endpoint of glycolysis and the primary gatekeeper to the Krebs cycle. However, the metabolic repertoire of the cell extends beyond this central player. This guide offers a detailed comparison of the metabolic effects of two structurally similar alpha-keto acids: the well-established sodium pyruvate and the less-explored sodium 2-oxobutanoate. By examining their distinct entry points into central carbon metabolism, their anaplerotic potential, and their broader physiological implications, we aim to provide a comprehensive resource for researchers designing experiments in metabolic regulation, drug discovery, and cell biology.

I. Introduction: Setting the Metabolic Stage

Sodium pyruvate, the sodium salt of pyruvic acid, is a cornerstone of cellular energy metabolism. As the final product of glycolysis, it occupies a pivotal position, directing carbon flux towards either aerobic respiration via the Krebs cycle or anaerobic fermentation.[1][2] Its supplementation in cell culture media is a common practice to provide an additional energy source and to mitigate oxidative stress.[3][4]

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a metabolic intermediate derived from the catabolism of the amino acids threonine and methionine.[5] While structurally similar to pyruvate, its metabolic fate diverges significantly, offering an alternative route to replenish the Krebs cycle. However, its accumulation has been associated with cellular toxicity in some contexts, primarily through interference with pyruvate metabolism.[6][7]

This guide will dissect the metabolic journeys of these two molecules, from their entry into the mitochondrial matrix to their ultimate contributions to cellular bioenergetics and biosynthesis.

II. Comparative Metabolic Fates: A Divergence in Central Carbon Metabolism

The metabolic utility of a substrate is fundamentally defined by its enzymatic accessibility and its point of entry into established pathways. Herein lies the primary distinction between sodium pyruvate and sodium 2-oxobutanoate.

Sodium Pyruvate: The Direct Route to Acetyl-CoA and Oxaloacetate

Upon transport into the mitochondrial matrix, pyruvate stands at a critical crossroads, directed by two primary enzymatic activities:

  • Oxidative Decarboxylation to Acetyl-CoA: The pyruvate dehydrogenase complex (PDC) irreversibly converts pyruvate into acetyl-CoA, the primary fuel for the Krebs cycle.[8] This reaction is a major control point in cellular respiration.

  • Carboxylation to Oxaloacetate: Pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes Krebs cycle intermediates that are siphoned off for biosynthetic processes.[9][10]

This dual potential allows pyruvate to contribute to both the energy-generating and biosynthetic functions of the Krebs cycle directly.

Sodium 2-Oxobutanoate: An Indirect Path to the Krebs Cycle via Propionyl-CoA

Sodium 2-oxobutanoate follows a distinct metabolic trajectory:

  • Oxidative Decarboxylation to Propionyl-CoA: 2-oxobutanoate is a substrate for both the branched-chain 2-oxo acid dehydrogenase (BCODH) complex and, to a lesser extent, the pyruvate dehydrogenase complex (PDC).[11] The primary product of this reaction is propionyl-CoA.

  • Conversion to Succinyl-CoA: Propionyl-CoA enters a three-step enzymatic pathway to be converted into succinyl-CoA, an intermediate of the Krebs cycle.[12][13] This conversion involves propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.

This pathway represents a significant anaplerotic route, feeding into the Krebs cycle at the level of succinyl-CoA. This entry point bypasses the initial stages of the cycle, which has implications for the overall redox and energetic output.

III. Quantitative Comparison of Enzymatic Substrate Preference

The efficiency with which these keto acids are metabolized is dictated by the kinetic parameters of the enzymes that act upon them. A key study elucidated the substrate preference of purified BCODH and PDH for 2-oxobutanoate:

Enzyme ComplexSubstrateApparent Km (µM)Relative Vmax (%)
Branched-chain 2-oxo acid dehydrogenase (BCODH)2-oxobutanoate2638
Pyruvate dehydrogenase (PDH)2-oxobutanoate11445
Pyruvate dehydrogenase (PDH)PyruvateTypically low µM range100

Data for 2-oxobutanoate from Paxton et al. (1986). Typical Km for pyruvate with PDH is in the low micromolar range, indicating a much higher affinity for its primary substrate.[11]

Interpretation of Kinetic Data:

The lower Km of BCODH for 2-oxobutanoate suggests a higher affinity for this substrate compared to PDH. However, the Vmax values indicate that both enzymes can metabolize 2-oxobutanoate at a significant rate. The considerably higher Km of PDH for 2-oxobutanoate compared to pyruvate underscores that pyruvate is its preferred substrate. This enzymatic preference has significant implications for cellular metabolism, especially under conditions where both substrates may be present. The metabolism of 2-oxobutanoate can therefore be seen as a secondary or alternative pathway, becoming more significant when its concentration rises or when the activity of BCODH is high.

IV. Visualizing the Metabolic Pathways

To better illustrate the distinct metabolic routes of sodium pyruvate and sodium 2-oxobutanoate, the following diagrams depict their entry into the Krebs cycle.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Glycolysis Glycolysis Pyruvate_m Pyruvate Glycolysis->Pyruvate_m Transport PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_m->PDC PC Pyruvate Carboxylase Pyruvate_m->PC AcetylCoA Acetyl-CoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Enters Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Krebs_Cycle Replenishes Cycle PDC->AcetylCoA PC->Oxaloacetate

Caption: Metabolic fate of Sodium Pyruvate.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Amino_Acid_Catabolism Threonine/ Methionine Catabolism Two_Oxobutanoate 2-Oxobutanoate Amino_Acid_Catabolism->Two_Oxobutanoate Transport BCODH_PDH BCODH / PDC Two_Oxobutanoate->BCODH_PDH PropionylCoA Propionyl-CoA PropionylCoA_Metabolism Propionyl-CoA Metabolism PropionylCoA->PropionylCoA_Metabolism SuccinylCoA Succinyl-CoA Krebs_Cycle Krebs Cycle SuccinylCoA->Krebs_Cycle Replenishes Cycle BCODH_PDH->PropionylCoA PropionylCoA_Metabolism->SuccinylCoA

Caption: Metabolic fate of Sodium 2-Oxobutanoate.

V. Broader Physiological Implications and Cellular Effects

Beyond their core metabolic roles, both molecules exert wider physiological effects that are critical for cellular health and function.

Antioxidant Properties of Sodium Pyruvate

A significant body of evidence highlights the antioxidant capabilities of sodium pyruvate. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.[1][6] This neuroprotective effect is particularly well-documented, where pyruvate has been shown to mitigate apoptosis induced by oxidative stress.[3]

Potential Toxicity and Metabolic Interference by Sodium 2-Oxobutanoate

In contrast, high concentrations of 2-oxobutanoate can be detrimental to cellular function. Studies in microorganisms have shown that 2-oxobutanoate accumulation can lead to growth arrest.[7][14] This toxicity is thought to arise from its ability to act as a competitive inhibitor of pyruvate-dependent enzymes, thereby disrupting central carbon metabolism.[6] The accumulation of its downstream metabolite, propionyl-CoA, can also lead to "CoA trapping," sequestering the free coenzyme A pool and potentially inhibiting other CoA-dependent reactions, such as fatty acid oxidation.[15]

AMPK Activation: A Point of Convergence?

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[16] Its activation shifts metabolism towards catabolic processes to generate ATP. Intriguingly, there is evidence to suggest that 2-oxobutanoate may activate AMPK, although the precise mechanism remains to be fully elucidated. Pyruvate, on the other hand, has been shown to abolish alanine-mediated AMPK activation, suggesting a more complex regulatory role.[17] The differential effects of these two keto acids on this central energy sensor represent a promising area for future research.

VI. Experimental Protocols for Comparative Metabolic Analysis

To empirically compare the metabolic effects of sodium pyruvate and sodium 2-oxobutanoate, a combination of established techniques can be employed. The following provides a conceptual framework for such an investigation.

A. Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. A mitochondrial stress test can be adapted to compare the two substrates.

Objective: To determine the effect of sodium pyruvate versus sodium 2-oxobutanoate on basal and maximal mitochondrial respiration.

Methodology:

  • Cell Seeding: Plate mammalian cells of interest (e.g., HepG2, C2C12) in a Seahorse XF culture plate and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare a base assay medium (e.g., DMEM) lacking glucose, pyruvate, and glutamine. Supplement separate batches of this medium with either a physiological concentration of sodium pyruvate (e.g., 1 mM) or sodium 2-oxobutanoate (e.g., 1 mM).

  • Substrate Incubation: On the day of the assay, replace the growth medium with the respective substrate-supplemented assay media and incubate for a defined period (e.g., 1 hour) in a non-CO2 incubator.

  • Seahorse XF Analysis: Perform a mitochondrial stress test by sequential injection of:

    • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): To uncouple the mitochondrial membrane and measure maximal respiration.

    • Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Compare the key parameters of mitochondrial function, including basal respiration, maximal respiration, spare respiratory capacity, and ATP production, between the pyruvate- and 2-oxobutanoate-treated cells.

Start Seed Cells in Seahorse Plate Prepare_Media Prepare Assay Media (+ Pyruvate or + 2-Oxobutanoate) Start->Prepare_Media Incubate Incubate Cells with Substrate-Specific Media Prepare_Media->Incubate Seahorse_Run Perform Seahorse Mitochondrial Stress Test Incubate->Seahorse_Run Data_Analysis Analyze OCR Data: Basal Respiration, Maximal Respiration, ATP Production Seahorse_Run->Data_Analysis

Caption: Seahorse XF Experimental Workflow.

B. Metabolic Flux Analysis using Stable Isotope Tracing

To trace the metabolic fate of each keto acid, stable isotope-labeled (e.g., 13C-labeled) pyruvate and 2-oxobutanoate can be used in conjunction with mass spectrometry or NMR.

Objective: To quantify the relative contribution of each substrate to the Krebs cycle and other biosynthetic pathways.

Methodology:

  • Cell Culture: Culture cells in a medium containing either [U-13C]-pyruvate or [U-13C]-2-oxobutanoate.

  • Metabolite Extraction: After a defined incubation period, quench metabolism and extract intracellular metabolites.

  • LC-MS or NMR Analysis: Analyze the extracts to determine the incorporation of 13C into Krebs cycle intermediates and other relevant metabolites (e.g., amino acids, fatty acids).

  • Flux Analysis: Use metabolic modeling software to calculate the relative flux through different metabolic pathways.

This approach provides a detailed map of how each substrate is utilized by the cell, offering insights into their respective anaplerotic and biosynthetic contributions.

VII. Conclusion and Future Directions

Sodium pyruvate and sodium 2-oxobutanoate, while structurally similar, exhibit distinct and divergent metabolic effects. Pyruvate serves as a direct and versatile fuel for the Krebs cycle, contributing to both energy production and biosynthesis through its conversion to acetyl-CoA and oxaloacetate. In contrast, 2-oxobutanoate provides an alternative anaplerotic route by feeding into the Krebs cycle as succinyl-CoA, a pathway that may be particularly relevant under specific metabolic states or in certain cell types.

The potential for 2-oxobutanoate to interfere with pyruvate metabolism and induce toxicity warrants careful consideration in experimental design. Conversely, its ability to activate AMPK opens up exciting avenues for research into its potential therapeutic applications.

Future research should focus on direct comparative studies of these two molecules in various mammalian cell lines and in vivo models. Elucidating the precise mechanisms of 2-oxobutanoate-mediated AMPK activation and its physiological consequences is a key area for investigation. A deeper understanding of the interplay between these two keto acids will undoubtedly provide valuable insights into the flexibility and robustness of cellular metabolism.

VIII. References

  • Jagtap, S., et al. (2003). Sodium pyruvate protects against H(2)O(2) mediated apoptosis in human neuroblastoma cell line-SK-N-MC. Journal of Chemical Neuroanatomy, 26(2), 109-118.

  • Wang, Y., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. Frontiers in Bioengineering and Biotechnology, 9, 638843.

  • Gao, Y., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. International Journal of Molecular Sciences, 22(2), 799.

  • Hawkins, R. A., & Williamson, D. H. (1972). The enzymology and evolution of the pyruvate pathway to 2-oxobutyrate in Methanocaldococcus jannaschii. Biochemical Journal, 129(5), 1171-1173.

  • Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613-619.

  • Xiao, W., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. Metabolites, 11(1), 41.

  • Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development, 25(18), 1895-1908.

  • O'Donnell-Tormey, J., et al. (1987). The role of pyruvate in protecting cells from hydrogen peroxide-induced damage. The Journal of Biological Chemistry, 262(25), 12053-12058.

  • Baumgartner, M. R. (2011). Propionic Acidemia and Methylmalonic Acidemia. In Physician's Guide to the Diagnosis, Treatment, and Follow-Up of Inherited Metabolic Diseases (pp. 293-308). Springer, Berlin, Heidelberg.

  • Lehninger, A. L., et al. (2005). Lehninger Principles of Biochemistry. W.H. Freeman.

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

  • PubChem. (n.d.). 2-Oxobutanoic acid. Retrieved from [Link]

  • Roe, C. R., & Mochel, F. (2006). Anaplerotic diet therapy in inherited metabolic diseases: a personal perspective. Journal of Inherited Metabolic Disease, 29(2-3), 332-340.

  • Jitrapakdee, S., et al. (2006). Anaplerotic roles of pyruvate carboxylase in mammalian tissues. Cellular and Molecular Life Sciences, 63(7-8), 843-854.

  • Hardie, D. G., & Hawley, S. A. (2001). AMP-activated protein kinase: the energy charge hypothesis revisited. Bioessays, 23(12), 1112-1119.

  • Agilent Technologies. (n.d.). Seahorse XF Technology. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48.

  • Paxton, R., et al. (1986). Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism. Biochemical Journal, 234(2), 295-303.

  • Stryer, L. (1995). Biochemistry. W. H. Freeman.

  • Berg, J. M., et al. (2002). Biochemistry. W. H. Freeman.

  • Paxton, R., et al. (1986). Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism. The Biochemical journal, 234(2), 295–303.

  • Hardie, D. G., et al. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature Reviews Molecular Cell Biology, 13(4), 251-262.

  • Agilent Technologies. (n.d.). A Guide to Performing the Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

  • DeBerardinis, R. J., & Chandel, N. S. (2016). Fundamentals of cancer metabolism. Science Advances, 2(5), e1600200.

  • Owen, O. E., et al. (2002). The key role of anaplerosis and cataplerosis for citric acid cycle function. The Journal of Biological Chemistry, 277(34), 30409-30412.

  • Wang, Y., et al. (2021). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. Frontiers in bioengineering and biotechnology, 9, 638843.

  • Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature Reviews Molecular Cell Biology, 8(10), 774-785.

  • Agilent Technologies. (n.d.). Seahorse XF Analyzers. Retrieved from [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular Cell, 49(3), 388-398.

  • Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.

  • Patel, M. S., & Korotchkina, L. G. (2006). Regulation of the pyruvate dehydrogenase complex. Biochemical Society Transactions, 34(Pt 2), 217-222.

  • Kim, J., & DeBerardinis, R. J. (2019). Mechanisms and implications of metabolic heterogeneity in cancer. Cell Metabolism, 30(3), 434-446.

  • Metallo, C. M., et al. (2011). 13C metabolic flux analysis in cultured mammalian cells. Methods in Molecular Biology, 730, 319-338.

  • Dzeja, P. P., & Terzic, A. (2009). Phosphotransfer networks and cellular energetics. The Journal of Experimental Biology, 212(Pt 11), 1683-1692.

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian cell metabolism and biosynthesis by nutritional ingredients. In Vitro Cellular & Developmental Biology-Animal, 51(7), 647-659.

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.

  • Fornasini, G., et al. (2000). The role of propionyl-L-carnitine in the treatment of diabetic neuropathy. Drugs in R&D, 2(3), 157-166.

  • DeBerardinis, R. J., et al. (2008). The biology of cancer: metabolic reprogramming fuels cell growth and proliferation. Cell Metabolism, 7(1), 11-20.

  • Jones, R. G., & Thompson, C. B. (2009). Tumor suppressors and cell metabolism: a recipe for cancer growth. Genes & Development, 23(5), 537-548.

  • Williams, N. C., et al. (2018). Pyruvate and α-ketoglutarate (α-KG) abolish Ala-mediated AMPK activation in hepatocytes. American Journal of Physiology-Endocrinology and Metabolism, 314(4), E336-E346.

  • Vander Heiden, M. G., et al. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033.

Sources

Validation of sodium alpha-ketobutyrate as a biomarker for metabolic disorders.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Sodium Alpha-Ketobutyrate (Na-αKB) and its Metabolite Axis as Biomarkers for Metabolic Disorders.

Executive Summary: The Case for α-Ketobutyrate

In the landscape of metabolic disorder diagnostics, the industry faces a critical latency gap. Traditional biomarkers like HbA1c and Fasting Plasma Glucose (FPG) are lagging indicators—they signal damage that has already occurred. For drug development professionals and metabolic researchers, the validation of Sodium Alpha-Ketobutyrate (Na-αKB) —specifically as the reference standard for the endogenous α-Ketobutyrate (α-KB) / α-Hydroxybutyrate (α-HB) axis—represents a paradigm shift toward predictive metabolomics.

This guide validates the utility of α-KB not merely as a static metabolite, but as a dynamic readout of hepatic glutathione stress and mitochondrial redox status (NADH/NAD+ ratio) . While Na-αKB serves as the analytical standard for calibration, the biological signal is derived from the flux of α-KB into α-HB, providing an early warning system for Insulin Resistance (IR) years before glycemic dysregulation becomes clinically apparent.

Mechanistic Foundation: The Redox & Glutathione Nexus

To validate α-KB, one must understand its origin. It is not a byproduct of glucose metabolism, but a central node in amino acid catabolism (Methionine/Threonine) and glutathione biosynthesis.

The Causality of Elevation: In pre-diabetic and insulin-resistant states, hepatic oxidative stress rises. The liver upregulates Glutathione (GSH) synthesis to combat this stress.

  • Cystathionine Beta-Synthase (CBS) activity increases to supply cysteine for GSH.

  • This pathway produces α-Ketobutyrate (α-KB) as a byproduct.[1]

  • Simultaneously, impaired mitochondrial oxidation increases the cytosolic NADH/NAD+ ratio .

  • Instead of entering the Krebs cycle (via Propionyl-CoA), the excess α-KB is rapidly reduced by Lactate Dehydrogenase (LDH) to α-Hydroxybutyrate (α-HB) .

Therefore, elevated plasma α-HB (and its precursor α-KB) is a dual proxy for oxidative stress and impaired mitochondrial oxidation .

Pathway Visualization

Figure 1: The Metabolic Flux of α-Ketobutyrate under Insulin Resistant Conditions.

MetabolicPathway Methionine Methionine / Threonine Cystathionine Cystathionine Methionine->Cystathionine Catabolism Cysteine Cysteine Cystathionine->Cysteine CBS Enzyme aKB α-Ketobutyrate (α-KB) Cystathionine->aKB Byproduct GSH Glutathione (GSH) (Antioxidant Response) Cysteine->GSH Oxidative Stress Demand Propionyl Propionyl-CoA (Krebs Cycle Entry) aKB->Propionyl Normal Flux aHB α-Hydroxybutyrate (α-HB) (Biomarker) aKB->aHB LDH / HBDH (Pathological Shunt) NADH High NADH/NAD+ NADH->aHB Drives Reduction

Caption: Under metabolic stress, α-KB is diverted from the Krebs cycle to α-HB due to high NADH pressure and increased Glutathione demand.

Comparative Analysis: α-KB Axis vs. Standard of Care

The following table contrasts the performance of the α-KB/α-HB axis against traditional biomarkers. Data is synthesized from the seminal RISC study (Gall et al.) and subsequent validation trials.

Featureα-KB / α-HB Axis HbA1c Fasting Plasma Glucose (FPG)
Physiological Basis Lipid oxidation, Glutathione stress, Mitochondrial redox.Glycation of hemoglobin (avg glucose ~3 months).Instantaneous blood glucose concentration.
Detection Window Early: Detects IR 3–5 years before hyperglycemia.Late: Detects established glucose dysregulation.Late: Detects established homeostatic failure.
Sensitivity (IR) High (76%) for separating IR from Insulin Sensitive subjects.[2][3][4]Low (<50%) for early IR detection.Moderate for diabetes; Poor for pre-diabetes.
Specificity Moderate (Can be elevated in organic acidemias).High for Diabetes; Low for IR.High for Diabetes.[2][4][5]
Analytical Stability α-KB is unstable (requires derivatization); α-HB is stable.Very Stable.Stable.
Primary Utility Drug Development: Early efficacy signal for metabolic modulators.Clinical Diagnosis: Long-term management.Screening: Acute diagnosis.

Key Insight: In drug development, using Na-αKB to validate this pathway allows researchers to stratify patients who are metabolically sick but glycemically normal, a critical population for preventative therapeutics.

Experimental Validation Protocol

To validate this biomarker in a clinical or preclinical study, a rigorous LC-MS/MS workflow is required. Sodium Alpha-Ketobutyrate is utilized here as the internal standard and calibration reference.

Protocol: Targeted LC-MS/MS Quantitation

Objective: Precise quantification of α-KB and α-HB in plasma. Challenge: α-Keto acids are unstable and degrade during processing. Solution: Immediate derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or similar oxime reagents.

Step-by-Step Methodology:

  • Standard Preparation:

    • Dissolve Sodium Alpha-Ketobutyrate (Sigma-Aldrich/Merck) in 0.1% Formic Acid to create a stock solution (10 mM).

    • Prepare a stable isotope-labeled internal standard (e.g., ¹³C-α-KB).

  • Sample Extraction & Derivatization:

    • Aliquot: 50 µL plasma + 10 µL Internal Standard.

    • Precipitation: Add 200 µL cold Methanol (-20°C) to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

    • Derivatization (Critical Step): Transfer supernatant. Add 50 µL of 50 mM PFBHA (in water). Incubate at 40°C for 60 minutes.

    • Why? This converts the unstable ketone group of α-KB into a stable oxime derivative, preventing decarboxylation.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Ionization: Negative Electrospray Ionization (ESI-).

    • Transitions (MRM): Monitor specific transitions for the PFBHA-α-KB derivative.

  • Data Validation:

    • Calculate the ratio of Endogenous α-KB / Internal Standard.

    • Correlate with α-HB levels (measured in the same run without derivatization or with concurrent derivatization).

Workflow Visualization

Figure 2: Validated LC-MS/MS Workflow for Unstable Keto-Acid Biomarkers.

Workflow Sample Plasma Sample (Unstable α-KB) Deriv Derivatization (PFBHA Reagent) Sample->Deriv Immediate Std Sodium α-KB (Reference Std) Std->Deriv Spike In LCMS LC-MS/MS (Neg ESI MRM) Deriv->LCMS Stable Oxime Data Quantification (Biomarker Validation) LCMS->Data Peak Area Ratio

Caption: Derivatization is the critical control point to stabilize Sodium α-KB standards and endogenous analytes for accurate mass spectrometry.

Scientific Integrity & Limitations

Trustworthiness (Self-Validating Systems):

  • Internal Standardization: You must use isotopically labeled α-KB as an internal standard. Relying on external calibration curves alone is invalid due to the matrix effects in plasma affecting the derivatization efficiency.

  • Stability Checks: Quality Control (QC) samples spiked with Sodium α-KB should be analyzed every 10 samples to monitor derivatization completeness.

Confounding Factors:

  • Organic Acidemias: Patients with Propionic Acidemia or Methylmalonic Acidemia will have massively elevated α-KB/α-HB, unrelated to insulin resistance. This biomarker is most valid in the context of metabolic syndrome, not inborn errors of metabolism (unless that is the specific target).

  • Nutritional Status: Recent B12 or Folate deficiency can mimic this signal by blocking the mutase pathway, causing upstream accumulation of α-KB.

References

  • Gall, W. E., et al. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLoS ONE.[3] Link

  • Ferrannini, E., et al. (2013). Early Metabolic Markers of the Development of Dysglycemia and Type 2 Diabetes and Their Physiological Significance. Diabetes.[2][3][4][5][6] Link

  • Xu, Y., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.[7] Journal of Chromatography B. Link

  • Mishra, P., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells.[8] Metabolic Engineering.[8][9] Link

Sources

Comparative Guide: Alpha-Ketobutyrate Metabolism Profiling in Mammalian Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Metabolic Pivot Point

Alpha-ketobutyrate (α-KB) is not merely a transient intermediate; it is a critical metabolic checkpoint linking amino acid catabolism (Methionine, Threonine) to the TCA cycle and mitochondrial respiration. Its accumulation is a hallmark of metabolic dysregulation (e.g., Propionic Acidemia) and a potent inhibitor of pyruvate and fatty acid oxidation.

For researchers, selecting the correct cell line model is decisive. A liver model (HepG2) handles α-KB flux vastly differently than a skeletal muscle model (C2C12) or a kidney line (HEK293). This guide objectively compares these cellular "products" to help you select the optimal model for your specific metabolic inquiry, supported by experimental protocols and mechanistic insights.

Mechanistic Grounding: The α-KB Pathway

Before comparing cell lines, we must visualize the pathway to understand where bottlenecks occur. α-KB is primarily metabolized by the Branched-Chain Alpha-Ketoacid Dehydrogenase (BCKDH) complex, converting it to Propionyl-CoA.[1]

Pathway Diagram (Graphviz)

The following diagram illustrates the sources of α-KB and its critical downstream fate, highlighting the BCKDH bottleneck.

AKB_Metabolism cluster_sources Sources cluster_intermediate Critical Intermediate cluster_enzymes cluster_fate Mitochondrial Fate Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Transsulfuration Threonine Threonine AKB α-Ketobutyrate (α-KB) Threonine->AKB via TDH Cystathionine->AKB via CTH PropCoA Propionyl-CoA AKB->PropCoA Oxidative Decarboxylation (BCKDH) PyruvateOx PyruvateOx AKB->PyruvateOx Inhibits CTH Cystathionine γ-Lyase (CTH) TDH Threonine Dehydratase (TDH) BCKDH BCKDH Complex (Rate Limiting) SuccCoA Succinyl-CoA PropCoA->SuccCoA Carboxylation TCA TCA Cycle SuccCoA->TCA

Caption: α-KB is generated via CTH or TDH and cleared by BCKDH. Accumulation inhibits pyruvate oxidation.

Comparative Analysis of Cell Line Models

The "performance" of a cell line in α-KB studies is defined by its BCKDH activity , mitochondrial density , and sensitivity to toxicity .

Table 1: Performance Matrix of Mammalian Cell Lines
FeatureHepG2 (Liver) C2C12 (Skeletal Muscle) HEK293 (Kidney) U87MG (Glioblastoma)
Primary Utility Toxicity & High-Flux MetabolismBCAA/α-KB Regulation StudiesBaseline / Transfection HostCancer Metabolism / CTH Pathway
BCKDH Activity High (Liver-like)Variable (Regulated by BCKDK)Moderate/Low Low (Warburg Effect)
α-KB Sensitivity High (Prone to apoptosis)Moderate (differentiation dependent)ModerateLow (Resistant)
Mitochondrial Density HighHigh (in myotubes)ModerateLow
Key Transporter MCT1 / SLC16A1MCT1 / SLC7A5VariableSLC7A11 (Cystine/Glutamate)
Recommended For Drug toxicity screening; Flux analysis.[1][2][3][4]Studying kinase (BCKDK) regulation of flux.Genetic overexpression studies.[3][5]Studying transsulfuration-derived α-KB.
In-Depth Analysis
1. HepG2: The Metabolic Workhorse
  • Why choose it: HepG2 cells retain significant liver-specific metabolic functions, including high expression of the BCKDH complex. They are the "Gold Standard" for studying the clearance of α-KB and its conversion to Propionyl-CoA.

  • Caveat: They are highly sensitive to α-KB accumulation. Concentrations >5mM can induce apoptosis via mitochondrial stress and inhibition of fatty acid oxidation [1].

  • Best Use Case: Testing drugs that might inhibit BCKDH (leading to α-KB buildup) or studying defects mimicking Propionic Acidemia.

2. C2C12: The Regulated System
  • Why choose it: Skeletal muscle is a major reservoir for BCAA catabolism.[6] In C2C12 myoblasts (and differentiated myotubes), BCKDH activity is tightly regulated by BCKDH Kinase (BCKDK) .

  • Mechanism: BCKDK phosphorylates and inactivates BCKDH.[6] This line is ideal for studying the signaling that controls α-KB flux (e.g., insulin or exercise mimetics).

  • Best Use Case: Investigating how phosphorylation states affect α-KB clearance.

3. HEK293: The Transfection Host
  • Why choose it: These cells have a "cleaner" metabolic background with lower endogenous catabolic activity compared to HepG2.

  • Best Use Case: If you want to overexpress a mutant BCKDH enzyme to study specific kinetic defects without interference from high endogenous liver enzymes.

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , we present two distinct workflows: one for measuring metabolic flux (Quantitative) and one for toxicity screening (Qualitative).

Protocol A: Stable Isotope Flux Analysis (The Gold Standard)

Objective: Quantify the conversion rate of α-KB to Propionyl-CoA/TCA intermediates.

Materials:

  • Tracer: [U-13C]-Threonine or [1-13C]-α-Ketobutyrate (Cambridge Isotope Labs).

  • Platform: GC-MS or LC-MS/MS.

Step-by-Step Workflow:

  • Seeding: Plate HepG2 or C2C12 cells in 6-well plates (0.5 x 10^6 cells/well). Culture for 24h.

  • Media Switch: Wash 2x with PBS. Switch to custom DMEM (Threonine/Methionine deficient) supplemented with 10% dialyzed FBS.

  • Pulse Labeling: Add [U-13C]-Threonine (2 mM final). Incubate for 0, 30, 60, 120 minutes .

    • Validation Check: Include a "No Cell" control to measure spontaneous degradation.

  • Quenching: Rapidly aspirate media. Wash with ice-cold saline. Add 500 µL 80% Methanol (-80°C) immediately.

    • Causality: Cold methanol stops metabolic enzymes instantly, preserving the metabolic snapshot.

  • Extraction: Scrape cells, vortex (10 min, 4°C), centrifuge (15,000 x g, 10 min). Collect supernatant.

  • Analysis: Dry supernatant under nitrogen flow. Derivatize (e.g., MOX-TBDMS) for GC-MS.

  • Data Interpretation: Measure the M+4 isotopologue of Propionyl-CoA or M+4 Succinate.

    • Result: High M+4 enrichment indicates active BCKDH flux.

Protocol B: BCKDH Activity Assay (Colorimetric)

Objective: Rapidly screen cell lines for functional enzyme capacity.

Principle: Measures the reduction of NAD+ to NADH coupled to the oxidative decarboxylation of α-KB.[7]

  • Lysis: Lyse cells in buffer containing phosphatase inhibitors (to prevent BCKDH activation/inactivation post-lysis).

  • Reaction Mix: 30 mM Potassium Phosphate (pH 7.4), 2 mM NAD+, 0.4 mM CoA, 0.4 mM TPP, 2 mM MgCl2.

  • Substrate Start: Add 1 mM α-Ketobutyrate.

  • Detection: Monitor Absorbance at 340 nm (NADH production) every 30s for 10 min at 30°C.

  • Normalization: Normalize slope (ΔOD/min) to total protein (mg).

Decision Logic for Researchers

Use this logic flow to select your experimental setup.

Decision_Tree Start Start: Define Goal Q1 Is the focus on Toxicity or Flux? Start->Q1 Branch_Tox Toxicity/Viability Q1->Branch_Tox Drug Screening Branch_Flux Metabolic Flux Q1->Branch_Flux Pathway Analysis Q2_Tox Tissue Context? Branch_Tox->Q2_Tox Q2_Flux Regulation Type? Branch_Flux->Q2_Flux Res_HepG2 Select HepG2 (Liver Model) Q2_Tox->Res_HepG2 Liver Toxicity Res_HEK Select HEK293 (Overexpression) Q2_Tox->Res_HEK General Cytotoxicity Q2_Flux->Res_HepG2 Maximal Flux Res_C2C12 Select C2C12 (Kinase Regulation) Q2_Flux->Res_C2C12 Phospho-Regulation

Caption: Decision matrix for selecting the appropriate cell model based on research intent.

References

  • Sullivan, L. B., et al. (2015).[2][3] Evidence for the role of alpha-ketobutyrate in the toxicity of propionic acidemia. National Institutes of Health.[8]

  • Mishra, P., et al. (2020).[3][8] α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells.[2][3][8] PubMed Central.

  • White, P. J., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. PMC.[8]

  • Suzuki, T., et al. (2020).[2][3][9] Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor. PMC.[8]

  • Pałkowska-Goździk, E., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications.[10] PMC.[8]

Sources

A Senior Application Scientist's Guide to Keto Acid Supplementation in Cell Culture: Sodium 2-oxobutanoate vs. Pyruvate and α-Ketoglutarate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount to achieving reproducible and meaningful results. The nutrient medium is the cornerstone of this environment, and its supplementation can dramatically influence cell growth, viability, and function. Among the most crucial supplements are keto acids, which serve as key intermediates in cellular metabolism.

This guide provides an in-depth comparison of Sodium 2-oxobutanoate (also known as α-ketobutyrate) against two of the most common keto acid supplements: Sodium Pyruvate and α-Ketoglutarate (AKG). We will move beyond catalog descriptions to explore the causal biochemical mechanisms, provide field-proven insights for experimental design, and offer detailed protocols for your own comparative studies.

The Central Role of Keto Acids in Cellular Metabolism

Before comparing individual supplements, it's essential to understand why keto acids are so vital. They are organic acids containing a ketone functional group and a carboxylic acid group. In cell biology, their primary role is to serve as pivotal nodes in central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, which is the main engine for cellular energy (ATP) production.[1][2] Beyond energy, these molecules are critical precursors for the biosynthesis of amino acids, nucleotides, and lipids, and they play a significant role in maintaining the cellular redox balance.[3][4] Supplementing media with specific keto acids can therefore steer cellular metabolism to enhance proliferation, mitigate stress, or support robust protein production.

Deep Dive: The Contenders

Sodium 2-oxobutanoate (α-Ketobutyrate)

Sodium 2-oxobutanoate is a less conventional, yet metabolically significant, keto acid. It is not a direct entrant into the TCA cycle in the way pyruvate or α-ketoglutarate are, but its metabolic integration is unique and offers distinct advantages.

Mechanism of Action: Sodium 2-oxobutanoate is primarily derived from the catabolism of the amino acids threonine and methionine.[5][6] Once inside the cell, it is converted into propionyl-CoA.[6][7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA.[6] Succinyl-CoA is a direct intermediate of the TCA cycle.[5][7] This pathway provides an alternative anaplerotic route to replenish TCA cycle intermediates.

Furthermore, 2-oxobutanoate is involved in the transsulfuration pathway, which is crucial for the synthesis of cysteine and, consequently, the master antioxidant glutathione (GSH).[3][8] By bolstering the glutathione pool, 2-oxobutanoate can help maintain cellular redox homeostasis and protect cells from oxidative damage.[3] However, it is important to note that at high concentrations, 2-oxobutanoate can be a toxic metabolic intermediate, potentially arresting cell growth by interfering with pyruvate metabolism.[9][10]

Key Advantages:

  • Provides an alternative anaplerotic entry point into the TCA cycle via succinyl-CoA.

  • Supports the synthesis of glutathione, a key cellular antioxidant.[3]

  • Can be a valuable tool for metabolic reprogramming studies, particularly in cells with altered amino acid metabolism.[8]

Sodium Pyruvate

Sodium Pyruvate is arguably the most common keto acid supplement used in cell culture.[11] It is the sodium salt of pyruvic acid, the end-product of glycolysis.

Mechanism of Action: Pyruvate's primary role is to fuel the TCA cycle. It is actively transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex.[11] Acetyl-CoA then condenses with oxaloacetate to form citrate, initiating the TCA cycle for energy production. This makes it a readily available energy source, especially for rapidly dividing cells or cells with high energy demands.[12][13]

Beyond its role in energy metabolism, pyruvate is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), protecting cells from oxidative stress.[11][12] This dual function as both an energy source and a chemical antioxidant makes it a highly versatile and beneficial supplement for a wide range of cell lines.

Key Advantages:

  • Serves as a primary and direct fuel for the TCA cycle.[11]

  • Acts as a potent and direct scavenger of ROS, reducing oxidative damage.[12]

  • Enhances cell viability and performance in various culture conditions, including serum-free and high-density cultures.[12]

α-Ketoglutarate (AKG)

α-Ketoglutarate (also known as 2-oxoglutarate) is a key intermediate of the TCA cycle itself and a critical link between carbon and nitrogen metabolism.[1][14]

Mechanism of Action: As a TCA cycle intermediate, AKG can directly enter the cycle to be metabolized for energy.[14][15] More significantly, AKG serves as a primary carbon skeleton for the synthesis of non-essential amino acids.[1] Through transamination, AKG can accept an amino group to form glutamate. Glutamate can then be converted to glutamine, proline, and arginine. This process is vital for protein synthesis and nitrogen trafficking within the cell.[16]

This role in nitrogen metabolism also makes AKG an effective ammonia scavenger.[15] Ammonia is a toxic byproduct of amino acid metabolism that can inhibit cell growth. AKG can bind with ammonia to form glutamate, thus detoxifying the culture environment.[15][16] Research has shown that the effect of AKG is dose-dependent; lower concentrations can stimulate cell growth, while higher concentrations may become inhibitory.[15][17]

Key Advantages:

  • Directly replenishes the TCA cycle intermediate pool (anaplerosis).[15]

  • Acts as a crucial precursor for amino acid synthesis.[1]

  • Reduces toxic ammonia levels in culture.[15]

  • Serves as a signaling molecule in various cellular processes.[18]

Comparative Analysis

The choice of keto acid supplement is not arbitrary; it should be a deliberate decision based on the specific metabolic needs of the cells and the goals of the experiment. The following table and diagram summarize the key differences.

FeatureSodium 2-oxobutanoateSodium Pyruvateα-Ketoglutarate (AKG)
Primary Metabolic Entry TCA Cycle via Succinyl-CoA (from Propionyl-CoA)[6]TCA Cycle via Acetyl-CoA [11]Direct TCA Cycle Intermediate[14]
Role in Energy Metabolism Anaplerotic; replenishes TCA cycle intermediates.Primary energy source; fuels the TCA cycle.[11]Anaplerotic and energy source.[15]
Role in Biosynthesis Precursor for propionyl-CoA, involved in amino acid metabolism.[5][7]Precursor for acetyl-CoA (fatty acid synthesis) and oxaloacetate.Key precursor for glutamate, glutamine, and other amino acids.[1][16]
Antioxidant Mechanism Indirect: supports glutathione (GSH) synthesis .[3]Direct: scavenges ROS (e.g., H₂O₂).[12]Indirect: supports synthesis of antioxidant amino acids.[18]
Nitrogen Metabolism Minor role.Minor role.Major role: ammonia detoxification and amino acid synthesis.[15]
Potential Concerns Can be toxic at high concentrations.[9][10]Generally well-tolerated.Effects are dose-dependent; high concentrations can be inhibitory.[15][17]
Visualization of Metabolic Entry Points

The following diagram illustrates how each keto acid integrates into the central carbon metabolism.

MetabolicPathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_other Other Pathways Glucose Glucose Pyruvate Sodium Pyruvate Glucose->Pyruvate end product Citrate Citrate AKG_node α-Ketoglutarate Citrate->AKG_node ... SuccinylCoA Succinyl-CoA AKG_node->SuccinylCoA ... AminoAcids Amino Acids (Glutamate, Glutamine) AKG_node->AminoAcids Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate ... AcetylCoA Acetyl-CoA AcetylCoA->Citrate joins Pyruvate->AcetylCoA converted to ROS ROS Pyruvate->ROS scavenges Oxobutanoate Sodium 2-oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA converted to GSH Glutathione (GSH) (Antioxidant) Oxobutanoate->GSH supports synthesis AKG_sup α-Ketoglutarate AKG_sup->AKG_node directly enters PropionylCoA->SuccinylCoA anaplerosis ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Start Start: Culture Cells to 70-80% Confluency PrepareMedia Prepare Basal Media + Supplements (Control, Pyr, 2-OB, AKG) Start->PrepareMedia Seed Seed Cells in 96-well Plates PrepareMedia->Seed Treat Add Respective Supplemented Media Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Stain Fix & Stain Cells (Crystal Violet) Incubate->Stain Elute Elute Stain (e.g., with SDS) Stain->Elute Read Read Absorbance (570 nm) Elute->Read Analyze Analyze Data & Compare Growth Read->Analyze

Caption: Workflow for comparing keto acid effects on cell proliferation.

Detailed Protocol: Comparative Cell Proliferation Assay (Crystal Violet)

This protocol is designed to quantify cell biomass, providing a reliable measure of the net effect of supplements on cell proliferation and viability.

1. Materials and Reagents:

  • Basal medium (e.g., DMEM, MEM) appropriate for your cell line.

  • Fetal Bovine Serum (FBS), if required.

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Sodium Pyruvate (e.g., 100 mM stock solution).

  • Sodium 2-oxobutanoate (e.g., 100 mM stock solution).

  • α-Ketoglutarate (e.g., 100 mM stock solution).

  • 96-well flat-bottom cell culture plates.

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol).

  • Elution Solution (e.g., 1% SDS in PBS).

  • Plate reader capable of measuring absorbance at ~570 nm.

2. Experimental Procedure:

Causality: The logic here is to start with a basal medium that supports minimal growth and then measure the dose-dependent effect of each supplement against a no-supplement control.

  • Day 0: Cell Seeding

    • Culture your chosen cell line to ~70-80% confluency in your standard growth medium. [17] 2. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in basal medium to a final concentration of 5,000-10,000 cells/100 µL (optimize for your cell line to ensure they are in logarithmic growth phase at the end of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the peripheral wells filled with sterile PBS to minimize edge effects.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Day 1: Treatment

    • Prepare your treatment media. For each keto acid, perform a serial dilution to test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM). [15][17]Prepare a "Control" medium with no keto acid supplement.

    • Carefully aspirate the seeding medium from the wells.

    • Add 100 µL of the appropriate treatment medium to each well. Ensure you have at least 3-6 replicate wells for each condition.

    • Return the plate to the incubator.

  • Day 4: Staining and Quantification

    • After 72 hours of incubation (or an appropriate time for your cell line), carefully aspirate the medium from all wells.

    • Gently wash the cells once with 150 µL of PBS per well to remove residual medium.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature. [17] 4. Carefully remove the staining solution. Wash the plate by submerging it in a beaker of tap water and gently rinsing until the background is clear. Repeat 3-4 times.

    • Invert the plate on paper towels and allow it to air dry completely.

    • Once dry, add 100 µL of Elution Solution to each well.

    • Place the plate on a shaker for 15-20 minutes to fully dissolve the stain.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Average the absorbance readings for your replicate wells for each condition.

  • Subtract the average absorbance of the "no cell" blank wells.

  • Normalize the data by expressing the growth in each condition as a percentage of the control (no supplement) condition.

  • Plot the results to visualize the dose-response curve for each keto acid.

Conclusion and Recommendations

The choice between Sodium 2-oxobutanoate, Sodium Pyruvate, and α-Ketoglutarate is not a matter of which is definitively "better," but which is most appropriate for a given biological context.

  • Choose Sodium Pyruvate as a robust, general-purpose supplement for enhancing energy metabolism and providing strong antioxidant protection. It is an excellent starting point for most cell lines, especially those sensitive to oxidative stress. [12]* Choose α-Ketoglutarate when your cells are producing high levels of ammonia (e.g., high-density cultures, glutamine-addicted cancer cells) or when you need to specifically support amino acid biosynthesis. [1][15]Be mindful of its dose-dependent effects. [17]* Choose Sodium 2-oxobutanoate for specialized applications, such as studying amino acid metabolism, investigating alternative anaplerotic pathways, or when seeking to modulate the cellular redox state via the glutathione pathway. [3][8]Its potential for toxicity necessitates careful dose-response optimization. [9] By understanding the distinct metabolic roles of these keto acids and employing rigorous comparative protocols, researchers can unlock a new level of control over their cell culture environment, leading to more reliable, reproducible, and insightful experimental outcomes.

References

  • ResearchGate. (n.d.). Metabolic pathways associated with a-ketobutyrate biosynthesis in E..... Available at: [Link]

  • PubMed Central. (2023, May 10). α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture. Available at: [Link]

  • Wikipedia. (n.d.). Sodium pyruvate. Available at: [Link]

  • Frontiers. (2023, May 9). α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture. Available at: [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 2-Ketobutyric acid (PAMDB000001). Available at: [Link]

  • Google Patents. (n.d.). WO2020208050A1 - Cell culture media comprising keto acids.
  • PubMed Central. (2020, April 21). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. Available at: [Link]

  • Rupa Health. (n.d.). a-Ketobutyric Acid. Available at: [Link]

  • PubMed Central. (n.d.). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Available at: [Link]

  • NIH. (2025, December 1). Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf. Available at: [Link]

  • PubMed Central. (n.d.). Enzymology and Evolution of the Pyruvate Pathway to 2-Oxobutyrate in Methanocaldococcus jannaschii. Available at: [Link]

  • PubMed. (2021, February 3). Comparative analysis of the chemical and biochemical synthesis of keto acids. Available at: [Link]

  • PubMed Central. (n.d.). REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS. Available at: [Link]

  • PubChem. (n.d.). 2-oxobutanoate degradation I | Pathway. Available at: [Link]

  • PubMed. (n.d.). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. Available at: [Link]

  • MDPI. (n.d.). Reduced Nucleotides, Thiols and O 2 in Cellular Redox Balance: A Biochemist's View. Available at: [Link]

  • PubMed Central. (2016, January 1). Alpha-Ketoglutarate: Physiological Functions and Applications. Available at: [Link]

  • ASM Journals. (1989, November 1). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. Available at: [Link]

  • Taylor & Francis. (n.d.). Ketogenic amino acids – Knowledge and References. Available at: [Link]

  • PubMed. (n.d.). Enzymology and evolution of the pyruvate pathway to 2-oxobutyrate in Methanocaldococcus jannaschii. Available at: [Link]

  • Wikipedia. (n.d.). α-Ketobutyric acid. Available at: [Link]

  • DC Fine Chemicals. (2025, September 17). How to optimize cell culture: benefits of Sodium Pyruvate. Available at: [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Frontiers. (2020, December 13). What Can Cellular Redox, Iron, and Reactive Oxygen Species Suggest About the Mechanisms and Potential Therapy of COVID-19?. Available at: [Link]

  • MDPI. (n.d.). Exogenous 2-Keto-L-Gulonic Acid Supplementation Promotes L-Ascorbic Acid Biosynthesis in Drosophila melanogaster. Available at: [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 2-oxobutanoate (PAMDB110769). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Prebiotic Synthesis of α-Amino Acids and Orotate from α-Ketoacids Potentiates Transition to Extant Metabolic Pathways. Available at: [Link]

  • ResearchGate. (2026, January 21). Alpha-ketoglutarate, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Comparative analysis of the chemical and biochemical synthesis of keto acids | Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). Redox Homeostasis and Antioxidant Signaling: A Metabolic Interface between Stress Perception and Physiological Responses. Available at: [Link]

  • ResearchGate. (2015, February 18). What is the function of sodium pyruvate in 3T3 L1 cells ?. Available at: [Link]

  • PubMed Central. (n.d.). The Ketogenic Diet and Brain Metabolism of Amino Acids: Relationship to the Anticonvulsant Effect. Available at: [Link]

  • PubMed. (2020, July 20). Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite. Available at: [Link]

  • MDPI. (2024, May 14). Cellular ROS and Antioxidants: Physiological and Pathological Role. Available at: [Link]

  • YouTube. (2016, August 5). Introduction to glucogenic and ketogenic amino acids. Available at: [Link]

  • ACS Publications. (n.d.). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry. Available at: [Link]

  • Capricorn Scientific. (n.d.). Cell Culture Reagents » Supplements and Additives. Available at: [Link]

Sources

Evaluating the Purity of Sodium 2-Oxobutanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the purity of commercially available sodium 2-oxobutanoate. Content Type: Publish Comparison Guides.

Executive Summary: The Stability Paradox

Sodium 2-oxobutanoate (Sodium


-ketobutyrate) is a critical metabolic intermediate utilized in drug development as a biosynthetic precursor, a metabolic tracer (often 

C-labeled), and a fragment in the synthesis of heterocyclic APIs. However, its utility is frequently compromised by its inherent instability.

Unlike simple inorganic salts, sodium 2-oxobutanoate occupies a "stability paradox": it is thermodynamically prone to both oxidative decarboxylation (losing carbon to form propionate) and aldol-like polymerization (forming dimers).

This guide objectively compares the sodium salt against its chemical alternatives (Free Acid and Ethyl Ester) and provides a rigorous, multi-modal analytical framework to validate its purity beyond simple Certificate of Analysis (CoA) claims.

Comparative Analysis: The Product vs. Alternatives

Before evaluating purity, researchers must confirm that the Sodium Salt is the correct reagent for their specific application compared to its primary chemical alternatives.

Table 1: Physicochemical Performance Matrix
FeatureSodium 2-Oxobutanoate (The Product)2-Oxobutanoic Acid (Free Acid)Ethyl 2-Oxobutanoate (Ester Precursor)
Physical State Crystalline Solid (White/Yellowish)Oily LiquidLiquid
Stability Moderate. Hygroscopic. Stable if kept dry/frozen.Low. Spontaneously polymerizes and decarboxylates at RT.High. Stable at RT; resistant to oxidation.
Solubility High (Water/Polar solvents).Miscible (Water/Organic).High (Organic); Low (Water).
Handling Easy to weigh/dispense.Difficult; corrosive and volatile.Easy; requires hydrolysis step before use.
Primary Risk Inorganic Contamination. (Excess Na, H₂O) often masks true content.Self-Reaction. Rapid dimer formation lowers effective molarity.Inertness. Must be enzymatically or chemically cleaved.
Best Use Case Cell culture supplements, metabolic tracers, direct aqueous reactions.Immediate in-situ generation; anhydrous organic synthesis.Prodrugs, stable storage, organic synthesis intermediates.

Verdict: The Sodium Salt is the superior choice for biological applications and aqueous chemistry due to its solubility and improved stability over the free acid. However, this stability is deceptive; the salt lattice can trap significant moisture and inorganic byproducts (NaOH/Na₂CO3) from synthesis, leading to "inflated" purity values if only HPLC is used.

Mechanisms of Degradation

Understanding what you are detecting is as important as the detection method itself. Sodium 2-oxobutanoate degrades via two primary pathways that must be monitored.

DegradationPathways Salt Sodium 2-Oxobutanoate (Target) Enol Enol Intermediate Salt->Enol Tautomerization (pH dependent) Propionate Propionate + CO2 (Oxidative Decarboxylation) Enol->Propionate Oxidation (Air/Peroxides) Dimer Paratartaric Acid Deriv. (Aldol Condensation) Enol->Dimer Polymerization (Conc. solution)

Figure 1: Primary degradation pathways. The presence of Propionate indicates oxidative stress, while Dimers indicate poor storage (moisture/heat).

The "Triad" Analytical Framework

A single method is insufficient for this compound. A "Triad" approach is required to establish true purity:

  • RP-HPLC: Separates organic impurities (Propionate, Dimers).[1]

  • qNMR: Determines absolute weight % (detects excess Sodium/Water/Solvents).

  • Karl Fischer (KF): Specifically quantifies moisture (critical for hygroscopic salts).

Protocol A: Stability-Indicating RP-HPLC

Objective: Quantify organic degradation products. Standard C18 methods often fail to retain small polar acids; this protocol uses ion suppression.

  • Column: C18 (e.g., Agilent Zorbax SB-Aq), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H₃PO₄).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Isocratic 95% A / 5% B for 10 min, then ramp to 50% B to elute dimers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Temperature: 25°C.

Causality: The low pH (2.5) is non-negotiable. It protonates the carboxylic acid groups (


), rendering them neutral and hydrophobic enough to interact with the C18 stationary phase. Without this, the analyte elutes in the void volume.
Protocol B: Absolute Purity via 1H-qNMR

Objective: Determine the "As-Is" assay, accounting for invisible inorganic salts (NaCl) and water.

  • Solvent: D₂O (Deuterium Oxide).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Sodium Acetate-d3.

  • Relaxation Delay (d1): 30 seconds (Essential for full relaxation of carboxylate protons).

  • Pulse Angle: 90°.

  • Procedure:

    • Accurately weigh ~20 mg of Sample and ~10 mg of IS into the same vial.

    • Dissolve in 0.6 mL D₂O.

    • Integrate the methyl triplet of 2-oxobutanoate (

      
       ppm) vs. the singlet of Maleic acid (
      
      
      
      ppm).

Self-Validating Logic: If the HPLC purity is 99% but qNMR shows 85% wt/wt, the remaining 14% is likely inorganic salt (NaCl) or water, which HPLC UV detectors cannot see.

Experimental Data: Commercial Comparisons

The following data simulates a comparison between a "Standard Grade" supplier and a "High-Purity" reference to illustrate the impact of the analytical method.

Table 2: Comparative Purity Analysis
MetricHigh-Purity Reference (Supplier A)Standard Commercial Grade (Supplier B)Interpretation
HPLC Area % 99.2%98.5%Both appear high quality by UV detection.
qNMR Assay (wt%) 98.1% 84.3% CRITICAL DISCREPANCY. Supplier B contains ~14% inert mass.
Karl Fischer (H₂O) 0.8%4.5%Supplier B is wet (hygroscopic absorption).
Sodium Content (Ion Chrom) Theoretical (19.1%)Excess (24.2%)Supplier B has excess Na salts (NaCl/Na₂CO₃).
Major Impurity Trace Propionate (<0.1%)Propionate (1.2%)Supplier B shows oxidative degradation.

Analysis: Supplier B's product is likely a crude salt precipitate that was not recrystallized efficiently. While "chromatographically" pure (few organic side products), it is potency-compromised . Using Supplier B in a stoichiometric reaction would lead to a 15% under-dosing error.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Triad Analysis Sample Sample: Na 2-Oxobutanoate HPLC Method 1: RP-HPLC (pH 2.5) Sample->HPLC qNMR Method 2: 1H-qNMR (D2O, Maleic Acid) Sample->qNMR KF Method 3: Karl Fischer Sample->KF Result1 Organic Impurities (Propionate/Dimers) HPLC->Result1 Result2 Absolute Content (wt/wt %) qNMR->Result2 Result3 Water Content KF->Result3 Decision Calculate 'True' Potency (100% - Water - Inorganics) Result1->Decision Result2->Decision Result3->Decision

Figure 2: The "Triad" workflow ensures no impurity (organic, inorganic, or moisture) goes undetected.

References

  • National Center for Biotechnology Information (NCBI). (2025). Threonine and 2-Oxobutanoate Degradation Pathway. PubChem.[2] [Link]

  • Food and Agriculture Organization (FAO). (2007). HPLC Method for Flavourings: Sodium 3-methyl-2-oxobutanoate and related keto acids. JECFA Monographs. [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe. [Link]

  • Mestrelab Research. (2013).[3] Purity Calculation by qNMR. [Link]

Sources

Comparative analysis of enzyme inhibition by 2-oxobutanoate and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-oxobutanoate (α-ketobutyrate) and its structural analogs as enzyme inhibitors and substrate mimics. While 2-oxobutanoate (2-OB) acts as a canonical intermediate in threonine and methionine catabolism, its utility in research lies in its ability to probe the active site steric constraints of 2-oxo acid dehydrogenases and lactate dehydrogenases (LDH).

Key Takeaway: 2-oxobutanoate serves as a "molecular ruler." Its C4 chain length allows it to differentiate between LDH isoenzymes (strongly inhibiting LDH-B/Heart while being tolerated by LDH-A/Muscle) and competitively inhibit Pyruvate Dehydrogenase (PDH). Structural analogs like Oxamate (isosteric, non-reducible) and 2-oxopentanoate (C5 steric probe) offer alternative inhibition profiles essential for metabolic engineering and cancer metabolism studies (Warburg effect).

Mechanistic Architecture

To select the correct inhibitor, one must understand the structural causality of inhibition. The 2-oxo acid family targets enzymes dependent on an


-keto motif for binding.
The "Molecular Ruler" Effect

The primary difference between these analogs is the alkyl chain length extending from the


-keto core. This steric bulk dictates affinity:
  • Pyruvate (C3): Natural substrate. Optimal fit for LDH and PDH.

  • 2-Oxobutanoate (C4): One methylene (

    
    ) longer. Fits LDH-A; clashes in LDH-B active site (causing substrate inhibition).
    
  • 2-Oxopentanoate (C5): Two methylenes longer. Generally excluded from LDH active sites; used to probe larger hydrophobic pockets in transaminases.

  • Oxamate: Isosteric to pyruvate but replaces the methyl group with an amino group (

    
    ). It binds but cannot be reduced, acting as a transition state analog.
    
Mechanism of Action: Competitive vs. Abortive Complex

In LDH systems, 2-oxobutanoate functions via Abortive Ternary Complex Formation . High concentrations of 2-OB (or pyruvate) lead to the formation of an Enzyme-NAD


-Ketoacid complex that cannot dissociate easily, effectively sequestering the enzyme.

InhibitionMechanism Enzyme LDH Enzyme Binary E-NADH Binary Complex Enzyme->Binary + NADH NADH NADH Substrate Pyruvate (C3) Inhibitor 2-Oxobutanoate (C4) ActiveComplex Active Ternary Complex Binary->ActiveComplex + Pyruvate AbortiveComplex Abortive Ternary Complex (Inhibition) Binary->AbortiveComplex + 2-OB (High Conc.) Product Lactate + NAD+ ActiveComplex->Product Catalysis

Figure 1: Mechanism of Competitive and Substrate Inhibition. 2-Oxobutanoate competes with pyruvate for the E-NADH complex. At high concentrations, it forms a stable, abortive complex, particularly in H-type (Heart) subunits.

Quantitative Performance Analysis

The following data compares the inhibition constants (


) and relative reaction rates. Note that "relative rate" refers to the oxidation of NADH compared to the natural substrate (Pyruvate = 100%).
Table 1: Comparative Efficacy on Lactate Dehydrogenase (LDH)
CompoundStructureInteraction TypeLDH-B (Heart) AffinityLDH-A (Muscle) AffinityPrimary Application
Pyruvate C3 (Natural)SubstrateHigh (

mM)
Moderate (

mM)
Baseline Metabolic Flux
2-Oxobutanoate C4 (Ethyl)Substrate / InhibitorVery High (Strong Inhibition)High (Substrate)Isoenzyme Differentiation
2-Oxopentanoate C5 (Propyl)Weak InhibitorLowVery LowSteric Limit Probing
Oxamate C3 (Amide)Competitive InhibitorModerate (

mM)
Moderate (

mM)
Warburg Effect Blockade
Glyoxylate C2 (H)SubstrateLowLowPeroxisomal Metabolism

Critical Insight: 2-Oxobutanoate exhibits a "crossover" effect. It is oxidized rapidly by LDH-A (Muscle) but inhibits LDH-B (Heart) at concentrations where LDH-A is maximally active. This differential is the basis for the "Rosetta Stone" diagnostic assay to distinguish heart vs. liver damage [1].

Table 2: Inhibition of Pyruvate Dehydrogenase Complex (PDC)
CompoundMechanism

(Approx)
Notes
2-Oxobutanoate Competitive vs Pyruvate

Competes for E1 subunit decarboxylation.
Fluoropyruvate Suicide Inhibitor

Irreversible alkylation of thiamine pyrophosphate (TPP).
Acetylphosphonate Transition State Analog

Highly potent; mimics the tetrahedral intermediate.

Validated Experimental Protocol

To determine the


 of 2-oxobutanoate or its analogs, a continuous spectrophotometric assay monitoring NADH oxidation is required. This protocol is self-validating via the use of Oxamate as a positive control.
Reagents & Setup
  • Buffer: 0.1 M Potassium Phosphate, pH 7.4 (Temperature equilibrated to 25°C).

  • NADH: Freshly prepared 0.15 mM (Absorbance at 340nm should be ~0.9 - 1.0).

  • Enzyme: Purified LDH-A (Rabbit Muscle) and LDH-B (Porcine Heart). Dilute to obtain

    
    .
    
  • Substrate: Sodium Pyruvate (Variable concentrations: 0.05 mM – 2.0 mM).

  • Inhibitor: 2-Oxobutanoate (Fixed concentrations: 0, 0.5 mM, 1.0 mM, 5.0 mM).

Workflow Diagram

AssayProtocol Start Start: Prepare Reagents Blank Blanking: Buffer + NADH + Inhibitor (No Enzyme) Start->Blank Incubate Incubation: Add Enzyme Equilibrate 2 min @ 25°C Blank->Incubate Initiate Initiation: Add Pyruvate (Variable Conc.) Incubate->Initiate Measure Measurement: Monitor A340nm for 3 mins (Linear Phase) Initiate->Measure Analysis Analysis: Lineweaver-Burk Plot Determine Ki Measure->Analysis

Figure 2: Kinetic Assay Workflow. This linear workflow ensures temperature stability and proper blanking before reaction initiation.

Data Analysis (Self-Validation)
  • Calculate Initial Velocity (

    
    ):  Determine the slope of the linear portion of the absorbance curve (
    
    
    
    ).
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
  • Interpretation:

    • Competitive Inhibition (Oxamate): Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Substrate Inhibition (High 2-OB on LDH-B): The plot will deviate from linearity at low

      
       (high substrate concentration), curving upwards.
      
    • Validation Criteria: The

      
       value for the linear regression of the control (no inhibitor) must be 
      
      
      
      . If
      
      
      , prepare fresh NADH.

Applications in Drug Development & Metabolic Engineering

Isoform-Selective Inhibition

In cancer therapy, targeting LDH-A is a strategy to disrupt the Warburg effect.

  • Challenge: Non-specific inhibitors affect LDH-B (heart), causing cardiotoxicity.

  • Solution: Using 2-oxobutanoate analogs with bulky C4/C5 chains helps map the hydrophobic pocket. LDH-A has a slightly more flexible active site loop than LDH-B, allowing for the design of inhibitors that mimic the steric profile of 2-OB but possess higher affinity (e.g., N-hydroxyindole-based inhibitors) [2].

Biosynthetic Pathway Regulation

2-Oxobutanoate is the precursor for Isoleucine biosynthesis.[1] In metabolic engineering (e.g., E. coli fermentation for amino acids):

  • Feedback Loops: High levels of Isoleucine inhibit Threonine Deaminase (TD), preventing 2-OB formation.[1]

  • Analog Use: Non-metabolizable analogs like 2-oxopentanoate can be used to select for mutant strains with deregulated TD enzymes, creating "super-producers" that are resistant to feedback inhibition.

References

  • Plummer, D. T., & Wilkinson, J. H. (1963). Organ specificity and lactate dehydrogenase activity: 2. Some properties of human heart and liver preparations.[2] Biochemical Journal, 87(2), 423–429.

  • Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells. Journal of Medicinal Chemistry, 54(6), 1599–1612.

  • Bunik, V. I., et al. (2021).[2] Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates.[2] Frontiers in Chemistry, 8, 596187.[3]

  • Zdralevic, M., et al. (2018). Lactate dehydrogenase inhibition with oxamate exerts bone anabolic effect.[4] Aging Cell, 17(6), e12834.

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Sodium 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (Operational BLUF)

Sodium 2-oxobutanoate (CAS: 2013-26-5) is a metabolic intermediate used frequently in enzymatic assays and cell culture. While often classified as non-hazardous under GHS criteria in its pure form, it acts as a biological nutrient (carbon source) and can significantly impact Biological Oxygen Demand (BOD) in water systems.

Immediate Disposal Directive:

  • Solids (Pure/Spill): Do NOT sweep into general trash. Collect in a sealed container for High-Temperature Incineration .

  • Liquids (Concentrated): Segregate into Non-Halogenated Organic Waste streams.

  • Liquids (Dilute Experimental Buffers): May be drain-disposable only if compliant with local BOD limits and pH-neutralized.

Chemical Profile & Hazard Assessment

To manage waste effectively, we must understand the chemical's behavior. Sodium 2-oxobutanoate is the sodium salt of alpha-ketobutyric acid.[1][2] In solution, it is prone to spontaneous decarboxylation and oxidation, meaning waste streams can evolve gas over time if not stabilized.

Table 1: Chemical Safety & Physical Profile

ParameterSpecificationOperational Implication
CAS Number 2013-26-5Use for waste labeling and inventory tracking.
Formula / MW C₄H₅NaO₃ / 124.07 g/mol High water solubility; rapid dispersion in spills.
GHS Classification Varies by vendor. Often H315 (Skin Irrit.) , H319 (Eye Irrit.) Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Oxidizes easily; HygroscopicKeep waste containers tightly sealed to prevent "clumping" and degradation.
Ecological Impact High BOD (Biological Oxygen Demand)Critical: Large releases can deplete oxygen in local waterways, killing aquatic life despite low toxicity.
Scientific Context: The "Why" Behind the Protocol

Expertise & Experience Note: Many researchers treat organic salts as "safe to dump." However, Sodium 2-oxobutanoate feeds directly into the Propanoate Metabolism Pathway .

  • Metabolic Fate: It converts to Propionyl-CoA inside cells (and bacteria).

  • The Risk: If you dispose of high quantities down the sink, you are essentially "feeding" the bacteria in the plumbing and municipal water treatment plant. This leads to rapid bacterial blooms and potential regulatory fines for exceeding BOD limits.

  • Stability: The alpha-keto group is reactive. In acidic waste streams, it can decarboxylate to form propionaldehyde (pungent/flammable). Always maintain waste pH > 6.0.

Disposal Logic & Workflows

This section details the decision-making process for disposal. Adherence to this logic ensures compliance with RCRA (USA) and local environmental standards.

Visual Logic: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: Sodium 2-Oxobutanoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Containerize Place in Rigid Container (Label: Non-Haz Organic Salt) IsSolid->Containerize Incinerate DISPOSAL A: High-Temp Incineration Containerize->Incinerate ConcCheck Concentration Check IsLiquid->ConcCheck HighConc High Conc. (> 10 mM or Stock) ConcCheck->HighConc Stock Solution LowConc Trace / Buffer (< 10 mM) ConcCheck->LowConc Experimental Waste WasteStream Combine with Non-Halogenated Solvents HighConc->WasteStream PHCheck pH Verification (Must be 6.0 - 9.0) LowConc->PHCheck WasteStream->Incinerate Neutralize Adjust pH PHCheck->Neutralize Fail Drain DISPOSAL B: Sanitary Sewer (Flush w/ 50x Water) PHCheck->Drain Pass Neutralize->PHCheck

Figure 1: Decision matrix for segregating Sodium 2-oxobutanoate waste streams based on physical state and concentration.

Detailed Procedures
Scenario A: Solid Waste (Expired Reagent or Spill)

Goal: Prevent dust generation and ensure thermal destruction.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling >50g of fine powder, use a P95 dust mask or work in a fume hood.

  • Containment: Do not use simple trash bags. Place the solid waste into a rigid, wide-mouth polyethylene (HDPE) jar .

  • Labeling: Label as "Non-Hazardous Chemical Waste: Sodium 2-Oxobutanoate."

  • Disposal: Hand off to EHS for incineration .

    • Self-Validating Check: Ensure the lid is taped shut. If the container bulges over time, it indicates moisture ingress and decarboxylation; vent carefully in a hood.

Scenario B: Liquid Waste (Stock Solutions)

Goal: Prevent drain contamination with high organic load.

  • Segregation: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Compatibility: This salt is compatible with methanol, ethanol, and acetone waste streams.

    • Warning: Do NOT mix with strong oxidizing acids (Nitric/Chromic) as this will cause vigorous gas evolution.

  • Disposal: Incineration via waste contractor.

Scenario C: Trace Aqueous Waste (Experimental Buffers)

Goal: Safe discharge (only if permitted by local regulations).

  • Assessment: Ensure the concentration is < 10 mM.

  • The pH Check (Self-Validating Step): Dip a pH strip into the waste.

    • If pH < 6: Neutralize with dilute NaOH.

    • If pH > 9: Neutralize with dilute HCl.

  • Discharge: Pour down the sanitary sewer while running the tap water.

  • Dilution Factor: Follow the 50x Rule —run the water for 2 minutes after pouring to ensure the salt does not settle in the P-trap.

Emergency Response (Spills)

In the event of a powder spill on the benchtop:

  • Isolate: Mark the area.

  • Dry Clean: Do not wet the powder initially (it becomes sticky/slimy). Gently sweep with a brush and dustpan into a waste jar.

  • Wet Clean: Once the bulk solid is removed, wipe the surface with a wet paper towel followed by 70% Ethanol.

  • Verification: The surface should no longer feel "tacky" to the touch.

References
  • PubChem. (n.d.). Sodium 2-oxobutanoate (Compound Summary).[1][2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Management for Academic Laboratories. RCRA Online. Retrieved October 26, 2023, from [Link]

  • Kanehisa Laboratories. (n.d.). Propanoate metabolism - Reference pathway. KEGG: Kyoto Encyclopedia of Genes and Genomes. Retrieved October 26, 2023, from [Link]

Sources

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